Sulconazole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNXATANNDIXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044129 | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61318-90-9 | |
| Record name | Sulconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulconazole Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulconazole is a broad-spectrum imidazole antifungal agent utilized for the topical treatment of superficial fungal infections. Its therapeutic efficacy stems from the targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective antifungal agents. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and the key structural features governing its antifungal activity.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new and effective antifungal therapies. This compound, a member of the imidazole class of antifungals, has been a valuable tool in combating dermatophytosis.[1] Like other azole antifungals, its mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis. A thorough understanding of the relationship between the chemical structure of this compound and its biological activity is essential for the development of next-generation antifungal agents with improved efficacy and reduced side effects.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a key component of the ergosterol biosynthesis pathway, which is responsible for the production of ergosterol, an essential component of the fungal cell membrane. Ergosterol plays a vital role in maintaining the fluidity, integrity, and function of the fungal cell membrane.
The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alteration in the sterol composition of the cell membrane disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication.[3]
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Structure-Activity Relationship (SAR) Studies
The core structure of this compound consists of an imidazole ring, a dichlorophenyl ring, and a chlorobenzyl thioether moiety.[2] Variations in these components have been explored in related imidazole series to understand their impact on antifungal potency.
Key Structural Features for Antifungal Activity:
-
Imidazole Ring: The weakly basic imidazole ring is essential for activity. The nitrogen atom at position 3 (N3) of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, a critical interaction for enzyme inhibition.
-
Dichlorophenyl Ring: The 2,4-dichlorophenyl group plays a crucial role in binding to the active site of the enzyme through hydrophobic interactions. The substitution pattern on this ring is often critical for potency.
-
Chlorobenzyl Thioether Linker: The flexible thioether linker allows for optimal positioning of the aromatic rings within the enzyme's active site. The nature and length of this linker can influence the antifungal spectrum and potency. The para-chloro substitution on the benzyl ring contributes to the overall lipophilicity and binding affinity.
Quantitative Data
A specific, publicly available, and comprehensive table of this compound analogs with their corresponding MIC values is not available in the reviewed literature. However, a comparative study of the in vitro activity of several imidazoles against clinical isolates of Candida species provides some quantitative context for this compound's potency.
Table 1: Comparative In Vitro Activity of this compound and Other Azole Antifungals against Candida albicans
| Antifungal Agent | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 106 | 0.03-4 | 0.12 | 1 |
| Cloconazole | 106 | 0.03-4 | 0.12 | 1 |
| Butoconazole | 106 | 0.03-8 | 0.25 | 2 |
| Isoconazole | 106 | 0.03-4 | 0.06 | 0.5 |
| Fenticonazole | 106 | 0.03-16 | 0.5 | 4 |
| Econazole | 106 | 0.03-8 | 0.25 | 2 |
| Miconazole | 106 | 0.03-16 | 0.5 | 4 |
| Ketoconazole | 106 | 0.03-16 | 0.5 | 4 |
Data adapted from Hernández Molina et al., 1992.[4]
This data indicates that this compound demonstrates potent activity against C. albicans, with efficacy comparable to other imidazole antifungals.[4]
Experimental Protocols
The evaluation of the antifungal activity of this compound and its analogs relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[5][6][7]
Materials:
-
Yeast isolates (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Antifungal agent (this compound) stock solution.
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for growth control and an uninoculated well for sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (approximately 50% for azoles) of growth compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Ergosterol Synthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent to determine the agent's inhibitory effect on the ergosterol biosynthesis pathway.[8][9]
Materials:
-
Yeast culture (Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
Antifungal agent (this compound)
-
25% Alcoholic potassium hydroxide (KOH) solution
-
n-Heptane
-
Sterile distilled water
-
100% Ethanol
-
Spectrophotometer capable of scanning between 240 and 300 nm.
Procedure:
-
Cell Culture and Treatment:
-
Grow a culture of C. albicans in SDB to the mid-exponential phase.
-
Expose the fungal cells to various concentrations of this compound (and a no-drug control) and incubate for a defined period (e.g., 4-16 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet.
-
Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.
-
Transfer the heptane layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Dilute an aliquot of the heptane extract in 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 nm to 300 nm.
-
The characteristic four-peaked curve of ergosterol will be observed. The height of the peak at approximately 282 nm is used to quantify the ergosterol content.
-
Calculate the percentage of ergosterol inhibition at each this compound concentration relative to the no-drug control.
-
Experimental and Logical Workflows
Workflow for a Typical Antifungal SAR Study
Caption: A typical workflow for a structure-activity relationship study of antifungal agents.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. In vitro activity of cloconazole, this compound, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. scribd.com [scribd.com]
- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulconazole: A Comprehensive Technical Guide on its Discovery, History, and Clinical Application as an Imidazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole is a broad-spectrum antifungal agent belonging to the imidazole class of synthetic antimycotics.[1] Structurally related to other imidazole derivatives like clotrimazole, econazole, and miconazole, this compound has established its utility in the topical treatment of superficial fungal infections.[1] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, synthesis, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and History
The advent of azole antifungal agents in 1969 marked a significant milestone in the management of fungal infections. The initial development focused on imidazole derivatives, including this compound, which were found to act by inhibiting ergosterol synthesis, a critical component of the fungal cell membrane. This compound, identified as a potent imidazole derivative, demonstrated a broad spectrum of activity against various dermatophytes and yeasts.[1] Its development provided a valuable addition to the therapeutic armamentarium for treating common skin mycoses.
Mechanism of Action
The antifungal activity of this compound, consistent with other imidazole derivatives, lies in its ability to disrupt the integrity of the fungal cell membrane. This is primarily achieved through the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P-450 dependent enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols lead to increased cell membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.
References
Sulconazole as a Potential Antibacterial Agent: A Technical Guide for Drug Development Professionals
Executive Summary: Sulconazole, an imidazole derivative primarily known for its broad-spectrum antifungal activity, is emerging as a candidate for drug repurposing due to its demonstrated in vitro antibacterial properties.[1] Traditionally used in topical treatments for superficial mycoses, recent evidence highlights its potential against a range of bacteria, including challenging multidrug-resistant persister cells.[2][3] This document provides a comprehensive technical overview of this compound's antibacterial potential, detailing its mechanism of action, spectrum of activity, and relevant experimental protocols to guide further research and development in the face of rising antimicrobial resistance.
Mechanism of Action
While the antibacterial mechanism of this compound is not as extensively characterized as its antifungal action, current research points to multiple modes of disruption, particularly against bacterial cell energetics and membrane function.[2][4][5]
1.1 Antifungal Mechanism (for context) As an imidazole, this compound's primary antifungal effect is the disruption of the fungal cell membrane.[6] It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5][7] This enzyme is critical in the biosynthesis of ergosterol, a sterol component essential for the structural integrity of the fungal cell membrane.[8][9] By blocking this pathway, this compound depletes ergosterol and causes the accumulation of toxic methylated sterol precursors, leading to increased membrane permeability and ultimately, inhibition of fungal growth.[4][6]
Caption: Antifungal mechanism of this compound via inhibition of ergosterol synthesis.
1.2 Proposed Antibacterial Mechanism Recent studies, particularly on carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKP) persisters, reveal a distinct antibacterial mechanism. This compound monotherapy has been shown to dissipate the transmembrane proton motive force (PMF), a critical component of bacterial energy metabolism.[2]
Furthermore, when used in combination with glucose or trehalose, this compound exhibits a potent synergistic effect. This combination leads to a significant inhibition of bacterial efflux pumps, a reduction in cellular NADH and ATP levels, and a subsequent accumulation of intracellular reactive oxygen species (ROS).[2] This multi-pronged assault on cellular homeostasis results in effective bacterial cell death.[2]
Caption: Synergistic antibacterial mechanism of this compound with sugars.
Spectrum of Antibacterial Activity
This compound has demonstrated a spectrum of activity primarily against Gram-positive bacteria.[1] However, its efficacy in combination therapies against Gram-negative organisms is a significant area of emerging research.[2]
2.1 In Vitro Susceptibility Data The following tables summarize the known antibacterial spectrum and quantitative minimum inhibitory concentration (MIC) data for this compound.
Table 1: Spectrum of this compound Antibacterial Activity
| Gram Stain | Bacterial Species | Reference |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | [10] |
| Staphylococcus epidermidis | [10] | |
| Staphylococcus saprophyticus | [10] | |
| Enterococcus faecalis (formerly Streptococcus faecalis) | [4][10] | |
| Bacillus subtilis | [10] | |
| Clostridium perfringens | [10] | |
| Clostridium tetani | [10] | |
| Clostridium botulinum | [10] | |
| Erysipelothrix rhusiopathiae | [10] | |
| Micrococcus luteus | [10] | |
| Propionibacterium acnes | [10] |
| Gram-Negative | Klebsiella pneumoniae (Carbapenem-Resistant Persisters, in combination with glucose/trehalose) |[2] |
Table 2: Quantitative MIC Data for this compound
| Bacterial Group | MIC (mg/L) | Reference |
|---|---|---|
| Staphylococcus species | < 12.5 | [4][5] |
| Enterococcus faecalis | < 12.5 | [4][5] |
| Gram-positive anaerobes | < 12.5 |[4][5] |
Experimental Protocols
Standardized methodologies are crucial for evaluating the antibacterial potential of this compound. The following protocols for determining Minimum Inhibitory Concentration (MIC) and assessing activity against persister cells are provided as a guide.
3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standard quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]
-
Drug Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[14]
Caption: Standard experimental workflow for MIC determination via broth microdilution.
3.2 Protocol: Assessment of Activity Against Bacterial Persisters This protocol is based on methodologies used to identify this compound's effect on K. pneumoniae persisters.[2]
Methodology:
-
Persister Cell Induction: Grow bacteria to the stationary phase to induce the formation of persister cells. This can be achieved through prolonged incubation or nutrient starvation.
-
Treatment: Expose the persister cell population to this compound, both alone and in combination with potentiating agents like glucose or trehalose, in a suitable buffer or medium.
-
Viability Assessment: After treatment, determine the number of surviving cells using colony-forming unit (CFU) counting on agar plates. A significant reduction in CFUs compared to untreated controls indicates bactericidal activity.
-
Mechanistic Assays (Parallel Experiments):
-
Proton Motive Force (PMF): Use a PMF-sensitive dye (e.g., DiSC3(5)) and fluorescence measurement to assess membrane potential dissipation.
-
Efflux Pump Activity: Measure the accumulation of an efflux pump substrate (e.g., ethidium bromide) within the bacterial cells via fluorometry.
-
ATP/NADH Levels: Quantify intracellular ATP and NADH using commercially available bioluminescence-based assay kits.
-
ROS Accumulation: Use a fluorescent probe sensitive to reactive oxygen species (e.g., H2DCFDA) and measure fluorescence to determine levels of intracellular ROS.
-
Caption: Workflow for assessing this compound's activity against bacterial persisters.
Discussion and Future Directions
The existing data positions this compound as a promising candidate for repurposing as an antibacterial agent. Its activity against Gram-positive bacteria at concentrations below 12.5 mg/L is noteworthy.[4][5] The most compelling recent finding is its potent, synergistic effect against multidrug-resistant Gram-negative K. pneumoniae persisters, which are notoriously difficult to eradicate and contribute to chronic, recurrent infections.[2]
To advance this compound from a promising lead to a viable clinical candidate, the following research avenues are critical:
-
Broad-Spectrum Efficacy: Systematic screening against a wider panel of clinically relevant bacteria, including other Gram-negative pathogens and multidrug-resistant strains, is necessary.
-
Mechanism Elucidation: Further studies are required to confirm if PMF dissipation is the primary mechanism across all susceptible bacteria or if other targets are involved.
-
In Vivo Studies: Preclinical animal models of infection are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound when used for bacterial infections.
-
Combination Therapies: The synergistic effect with simple sugars against K. pneumoniae suggests that exploring other combination therapies could unlock broader applications and overcome resistance mechanisms.
Conclusion
This compound demonstrates clear in vitro antibacterial activity, warranting further investigation. Its established safety profile as a topical antifungal provides a strong foundation for repurposing efforts. The novel mechanism of disrupting bacterial energy metabolism, especially its synergistic action against highly resistant persister cells, highlights a potentially new paradigm for treating persistent bacterial infections. Continued research into its broader spectrum, in vivo efficacy, and mechanistic pathways is crucial for realizing its full potential as a next-generation antibacterial therapeutic.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect of this compound in combination with glucose/trehalose against carbapenem-resistant hypervirulent Klebsiella pneumoniae persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. idexx.com [idexx.com]
Investigating the anticancer properties of sulconazole
An In-depth Technical Guide to the Anticancer Properties of Sulconazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an imidazole antifungal agent, has emerged as a promising candidate for drug repositioning in oncology. Traditionally used for superficial dermatomycoses, recent preclinical studies have unveiled its potent, broad-spectrum anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound has been shown to inhibit cancer cell proliferation and migration and to induce a unique form of programmed cell death known as PANoptosis by triggering mitochondrial oxidative stress and inhibiting glycolysis. Furthermore, it modulates critical oncogenic signaling pathways, including PI3K/AKT/mTOR, MEK/ERK, STAT3, and NF-κB, and shows efficacy in inhibiting cancer stem cell populations. This document aims to serve as a foundational resource for researchers investigating this compound as a novel therapeutic strategy against various malignancies.
Introduction
Drug repositioning represents an efficient strategy in oncology, offering the potential to bring new therapies to the clinic with reduced timelines and costs. This compound is a broad-spectrum imidazole antifungal drug that has been used to treat common skin fungal diseases since 1985.[1] Its primary antifungal mechanism involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2] Recent research has illuminated a new facet of this compound's biological activity, demonstrating significant anticancer effects across a range of cancer types, including esophageal, breast, liver, gastric, and lung cancers.[1] This guide synthesizes the key findings related to its anticancer properties, focusing on the molecular mechanisms, cellular effects, and the experimental methodologies used to elucidate them.
Anticancer Spectrum and Efficacy
This compound exhibits a broad-spectrum anticancer effect, demonstrating cytotoxicity against numerous cancer cell lines while showing less harmful effects on normal cells.[1] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the IC50 values of this compound in various cancer cell lines after 24 hours of treatment.
| Cancer Type | Cell Line | IC50 (μM) | Reference |
| Esophageal Cancer | KYSE30 | 26.26 | [1] |
| Esophageal Cancer | KYSE150 | 25.14 | [1] |
| Liver Cancer | HepG2 | 31.81 | [1] |
| Liver Cancer | Huh7 | 19.50 | [1] |
| Gastric Cancer | SGC7901 | 35.31 | [1] |
| Gastric Cancer | HGC27 | 37.24 | [1] |
| Lung Cancer | A549 | 53.59 | [1] |
| Breast Cancer | MDA-MB-453 | 38.73 | [1] |
| Breast Cancer | MCF7 | 39.04 | [1] |
| Normal Cells | |||
| Esophageal Epithelial | SHEE | 57.65 | [1] |
| Normal Liver | Chang Liver | 53.93 | [1] |
Core Mechanisms of Anticancer Action
This compound employs a multi-pronged approach to exert its anticancer effects, primarily by inducing a complex form of cell death and disrupting key cellular signaling pathways.
Induction of PANoptosis
A key finding is that this compound induces PANoptosis, a recently identified inflammatory programmed cell death modality that integrates features of apoptosis, pyroptosis, and necroptosis.[1][3][4] This multimodal cell death mechanism is particularly advantageous in cancer therapy as it can overcome resistance to conventional apoptosis-inducing agents.
The induction of PANoptosis by this compound is mechanistically linked to two primary upstream events: the triggering of mitochondrial oxidative stress and the inhibition of glycolysis.[1][5]
Inhibition of Key Signaling Pathways
This compound has been demonstrated to inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
PI3K/AKT, MEK/ERK, and STAT3 Pathways: In esophageal cancer, this compound inhibits the PI3K/AKT/mTOR, MEK/ERK, and STAT3 signaling cascades.[1] These pathways are central regulators of cell growth, differentiation, and survival, and their abnormal activation is a hallmark of many cancers.[1]
-
NF-κB/IL-8 Signaling Axis: In breast cancer stem cells (BCSCs), this compound disrupts the NF-κB/IL-8 signaling axis.[6][7] It reduces the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of downstream targets like IL-8, which are critical for maintaining the cancer stem cell phenotype.[6][7]
-
Calcium Signaling and PD-1 Expression: this compound represses NF-κB and calcium signaling, which are involved in the induction of the immune checkpoint protein Programmed Death-1 (PD-1) on T-cells.[8][9] This suggests a dual therapeutic potential: directly inhibiting cancer cells and potentially enhancing anti-tumor immunity by preventing T-cell exhaustion.[8]
Inhibition of Cancer Stem Cells (CSCs)
This compound has demonstrated particular efficacy against breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance, metastasis, and relapse.[6] Treatment with this compound reduces the frequency of cells with the BCSC marker phenotype (CD44high/CD24low), diminishes aldehyde dehydrogenase (ALDH) activity (another CSC marker), and inhibits the formation of mammospheres, an in vitro surrogate for self-renewal capacity.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anticancer properties of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 μL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Record the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Seed cells (e.g., 2x105 cells/well) in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x106 cells/mL.
-
Transfer 100 μL of the cell suspension (1x105 cells) to a flow cytometry tube.
-
Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 μg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][12]
-
Mammosphere Formation Assay
This assay assesses the self-renewal and sphere-forming capacity of cancer stem cells.
-
Principle: CSCs, when cultured in non-adherent conditions with serum-free medium supplemented with specific growth factors, can proliferate to form floating spherical colonies known as mammospheres.
-
Protocol:
-
Seed single cells from breast cancer cell lines (e.g., 1x104 cells/well for MDA-MB-231) into ultralow attachment 6-well plates.
-
Culture the cells in complete MammoCult™ medium (StemCell Technologies) supplemented with heparin and hydrocortisone.
-
Treat the cells with this compound (e.g., 10 or 20 μM) or vehicle control.
-
Incubate for 7 days to allow mammosphere formation.
-
Count the number of mammospheres (typically >50 μm in diameter) per well using a microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres per well / Number of cells seeded per well) x 100%.[1]
-
Conclusion and Future Directions
This compound has demonstrated compelling preclinical anticancer activity through a variety of mechanisms, including the induction of PANoptosis, inhibition of critical oncogenic signaling pathways, and suppression of cancer stem cell populations. Its broad-spectrum efficacy and favorable toxicity profile relative to normal cells make it an attractive candidate for further development.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the antitumor effects of this compound in various xenograft and patient-derived xenograft (PDX) models to validate the in vitro findings.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies. Its ability to increase the radiosensitivity of esophageal cancer cells is a promising avenue for combination treatment.[1]
-
Pharmacokinetics and Pharmacodynamics: Characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) properties and establishing a clear relationship between dose, exposure, and biological effect in vivo.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
The evidence presented in this guide strongly supports the continued investigation of this compound as a repurposed anticancer agent, with the potential to offer a novel therapeutic option for a range of difficult-to-treat cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. OUH - Protocols [ous-research.no]
- 4. WO2020127059A1 - Use of this compound as a furin inhibitor - Google Patents [patents.google.com]
- 5. T-Type Calcium Channels | Clinical implications of hedgehog signaling pathway inhibitors [virology2016.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro mitochondrial-targeted antioxidant peptide induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Fungi to Sulconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Sulconazole is an imidazole antifungal agent that disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[1] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component for fungal cell membrane integrity.[2][3][4] This document provides detailed protocols for determining the in vitro susceptibility of fungi to this compound, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods are essential for resistance monitoring, epidemiological studies, and the development of new antifungal therapies.
Data Presentation
The following tables summarize the key quantitative parameters for performing in vitro susceptibility testing of fungi to this compound.
Table 1: this compound Stock Solution and Dilution Preparation
| Parameter | Value/Instruction | Rationale/Reference |
| Compound | This compound Nitrate | Active pharmaceutical ingredient. |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | This compound nitrate is soluble in DMSO at approximately 25 mg/mL.[5] |
| Stock Solution Concentration | 1600 µg/mL (or 100x the highest final concentration) | A high-concentration stock allows for serial dilutions without introducing excessive solvent into the assay. Based on CLSI general recommendations.[6] |
| Storage of Stock Solution | Aliquot and store at -20°C or colder for up to 6 months. | Prevents degradation from repeated freeze-thaw cycles.[7][8] |
| Intermediate Dilutions | Prepare serial dilutions from the stock solution in RPMI 1640 medium. | To achieve the desired final concentrations in the microdilution plate. |
| Final Concentration Range | 0.015 to 16 µg/mL | This range is typical for testing azole antifungals against common yeasts and molds and should encompass the Minimum Inhibitory Concentrations (MICs) for susceptible isolates. |
Table 2: Inoculum Preparation for Yeasts and Molds
| Organism Type | Method | Final Inoculum Concentration (CFU/mL) | Reference |
| Yeasts (e.g., Candida spp.) | Spectrophotometric or colony suspension method. Adjust turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640. | 0.5 x 10³ to 2.5 x 10³ | CLSI M27[9][10] |
| Molds (e.g., Aspergillus spp., Dermatophytes) | Spore suspension method. Harvest conidia from mature cultures into sterile saline with 0.05% Tween 80. Enumerate with a hemocytometer or spectrophotometer and dilute in RPMI 1640. | 0.4 x 10⁴ to 5 x 10⁴ | CLSI M38[7][8][10][11] |
Table 3: Incubation Conditions and Endpoint Determination
| Parameter | Yeasts | Molds | Reference |
| Culture Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. | CLSI M27, M38[9][11] |
| Incubation Temperature | 35°C | 35°C | CLSI M27, M38[9][11] |
| Incubation Time | 24-48 hours | 48-72 hours (species-dependent) | CLSI M27, M38[9][11] |
| Endpoint Reading (MIC) | The lowest concentration of this compound that causes a significant diminution of growth (e.g., ~50% inhibition) compared to the growth control well. | The lowest concentration of this compound that shows complete inhibition of growth. | CLSI M27, M38[9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing the Compound: Aseptically weigh the required amount of this compound nitrate powder.
-
Preparing the Stock Solution: Dissolve the this compound nitrate in 100% DMSO to achieve a concentration of 1600 µg/mL. For example, dissolve 1.6 mg of this compound nitrate in 1 mL of DMSO.
-
Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or colder.
-
Preparing Working Solutions: On the day of the assay, thaw an aliquot of the stock solution. Prepare a series of 2-fold dilutions in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
Protocol 2: Inoculum Preparation
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This suspension will contain approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (by performing a 1:50 followed by a 1:20 dilution) to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
For Molds (e.g., Trichophyton rubrum):
-
Grow the mold on a potato dextrose agar slant at 28-30°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by gently washing the surface of the culture with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.
Protocol 3: Broth Microdilution Assay
-
Plate Preparation: Use sterile 96-well U-bottom microdilution plates.
-
Drug Dilution: Dispense 100 µL of the appropriate working this compound solutions into the wells of the microdilution plate, creating a 2-fold serial dilution (e.g., from 16 µg/mL down to 0.015 µg/mL).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the drug concentrations to the final desired range.
-
Controls:
-
Growth Control: 100 µL of RPMI 1640 medium + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of RPMI 1640 medium (no inoculum, no drug).
-
-
Incubation: Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35°C for the appropriate duration (24-48 hours for yeasts, 48-72 hours for molds).
-
Reading the MIC: After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that inhibits fungal growth according to the endpoint criteria in Table 3.
Mandatory Visualizations
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. njccwei.com [njccwei.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
Sulconazole as a Radiosensitizer: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evidence and methodologies for investigating sulconazole, an imidazole antifungal agent, as a potential radiosensitizer for cancer therapy. This compound has been demonstrated to enhance the effects of ionizing radiation in esophageal cancer by inducing a multifaceted cellular response involving PANoptosis (a combination of apoptosis, pyroptosis, necroptosis, and ferroptosis), inhibiting glycolysis, and triggering mitochondrial oxidative stress.[1] Mechanistically, this compound disrupts key survival signaling pathways, including PI3K/AKT, MEK/ERK, and STAT3.[1] This document outlines detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and radiotherapy, and provides a framework for data presentation and visualization of the underlying molecular mechanisms.
Introduction
The combination of radiotherapy with systemic agents to enhance its therapeutic index is a cornerstone of modern oncology.[2][3] this compound, a drug with a long history of use in treating fungal infections, has been repurposed as an anticancer agent due to its ability to inhibit the proliferation and migration of cancer cells.[1] Notably, preclinical studies have shown that this compound can significantly increase the radiosensitivity of esophageal cancer cells, suggesting its potential to improve clinical outcomes when used in combination with radiotherapy.[1][4] The primary mechanisms underlying this radiosensitization include the induction of mitochondrial reactive oxygen species (ROS) and the inhibition of critical cell survival pathways.[1][4] These notes are intended to guide researchers in the design and execution of experiments to further explore and validate the use of this compound as a radiosensitizer.
Data Presentation
In Vitro Radiosensitization of Esophageal Cancer Cells
Table 1: Clonogenic Survival of Esophageal Cancer Cells Treated with this compound and/or Radiation
| Treatment Group | Cell Line: KYSE30 (Surviving Fraction) | Cell Line: KYSE150 (Surviving Fraction) | Cell Line: TE3 (Surviving Fraction) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (20 µM) | 0.45 ± 0.05 | 0.50 ± 0.06 | 0.55 ± 0.04 |
| Radiation (2 Gy) | 0.60 ± 0.07 | 0.65 ± 0.08 | 0.70 ± 0.06 |
| This compound (20 µM) + Radiation (2 Gy) | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.30 ± 0.03 |
Data are representative and presented as mean ± standard deviation. The surviving fraction is normalized to the control group. Data is based on findings suggesting a better anticancer effect with the combination.[1]
Table 2: Induction of Mitochondrial ROS in Esophageal Cancer Cells
| Treatment Group | Cell Line: KYSE30 (Relative MitoSOX Red Fluorescence) | Cell Line: KYSE150 (Relative MitoSOX Red Fluorescence) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (20 µM) | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Radiation (4 Gy) | 1.8 ± 0.2 | 2.0 ± 0.3 |
| This compound (20 µM) + Radiation (4 Gy) | 4.5 ± 0.5 | 5.0 ± 0.6 |
Data are representative and presented as mean ± standard deviation. Fluorescence is normalized to the control group, indicating relative levels of mitochondrial superoxide. The combination of this compound and irradiation elevates intracellular ROS.[1]
Signaling Pathways and Experimental Workflows
This compound-Mediated Radiosensitization Signaling Pathway
Caption: this compound enhances radiotherapy by increasing ROS and inhibiting key survival pathways.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell lines (e.g., KYSE30, KYSE150, TE3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the radiation dose and the plating efficiency of the cell line (typically ranging from 200 to 5000 cells per well).
-
Allow cells to attach for at least 4-6 hours.
-
-
Drug Treatment:
-
Irradiation:
-
Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
-
Colony Formation:
-
After irradiation, remove the medium containing this compound and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) at each dose: (Number of colonies counted / (Number of cells seeded x PE of control group)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell killing (e.g., SF=0.5) without the drug by the dose required for the same level of cell killing with the drug.
-
Mitochondrial ROS Detection (MitoSOX Red Assay)
This protocol measures mitochondrial superoxide levels.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher M36008)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells in 12-well plates or other suitable culture vessels.
-
Treat the cells with DMSO (control), this compound (20 µM), radiation (e.g., 4 Gy), or the combination for 24 hours.[1]
-
-
Staining:
-
Analysis:
-
Wash the cells with warm HBSS.
-
Analyze the fluorescence of the cells immediately by flow cytometry (Excitation/Emission: ~510/580 nm) or visualize using a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.
-
DNA Damage and Repair Assay (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of H2AX, a marker for DNA double-strand breaks.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
X-ray irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Immunostaining:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates DNA damage, and a decrease over time indicates repair.
-
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT, MEK/ERK, and STAT3 pathways.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the ratio of phosphorylated to total protein to assess pathway activation.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the combination of this compound and radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Small animal irradiator
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Tumor Irradiation:
-
When tumors reach the target size, irradiate the tumors of mice in the radiation-containing groups with a specified dose and fractionation schedule (e.g., a single dose of 8 Gy or fractionated doses). Anesthetize the mice and shield the rest of the body during irradiation.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.
-
-
Analysis:
-
Plot tumor growth curves for each treatment group.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Perform statistical analysis to compare tumor growth inhibition between the different treatment groups.
-
Conclusion
The repurposing of this compound as a radiosensitizer presents a promising avenue for enhancing cancer treatment. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Further research is warranted to expand these findings to other cancer types and to ultimately translate this promising strategy into clinical applications.
References
Application Notes and Protocols for Determining the IC50 of Sulconazole in Cancer Cell Lines
Introduction
Sulconazole, an imidazole antifungal agent, has demonstrated significant anticancer properties across a variety of malignancies.[1][2] It has been shown to inhibit cancer cell proliferation and migration, and induce programmed cell death through various mechanisms.[1][2][3][4][5] A critical parameter for evaluating the efficacy of a potential anticancer compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%.[6] This document provides detailed protocols for determining the IC50 of this compound in cancer cell lines using common cell viability assays, and summarizes its known mechanisms of action.
Data Presentation: IC50 Values of this compound in Various Cell Lines
The following table summarizes the reported IC50 values of this compound in different cancer and normal cell lines after a 24-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE30 | Esophageal Cancer | 43.68 | [7] |
| KYSE150 | Esophageal Cancer | 49.15 | [7] |
| SHEE | Normal Esophageal Epithelial | 87.66 | [7] |
| HepG2 | Liver Cancer | 31.81 | [1][7] |
| Huh7 | Liver Cancer | 19.50 | [1][7] |
| Chang | Normal Liver | 53.93 | [1][7] |
| SGC7901 | Gastric Cancer | 35.31 | [1] |
| HGC27 | Gastric Cancer | 37.24 | [1] |
| A549 | Lung Cancer | 53.59 | [1] |
| MDA-MB-453 | Breast Cancer | 38.73 | [1] |
| MCF7 | Breast Cancer | 39.04 | [1] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves cell preparation, treatment with a range of this compound concentrations, assessment of cell viability, and data analysis to calculate the IC50.
Caption: A generalized workflow for determining the IC50 value of this compound.
Experimental Protocols
Here are detailed protocols for three common cell viability assays. It is recommended to optimize cell seeding density and incubation times for each specific cell line before performing the main experiment.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound and formazan)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][12]
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[13]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It's advisable to use a wide range of concentrations for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10][11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10][11]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).[14][15]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced by viable cells to a water-soluble orange formazan product.[16][17] This assay does not require a solubilization step, making it more convenient than the MTT assay.[17]
Materials:
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Assay:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., add 100 µL of activator to 5 mL of XTT reagent).[18]
-
After the drug treatment period, add 50 µL of the XTT working solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition and Analysis:
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.[20] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[20]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[21]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Follow step 4 from the MTT assay protocol for data analysis and IC50 determination, using luminescence readings instead of absorbance.[22]
-
Signaling Pathways Affected by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways. Understanding these pathways can provide insights into its mechanism of action and potential for combination therapies.
Caption: Signaling pathways modulated by this compound in cancer cells.
This compound has been shown to:
-
Inhibit Glycolysis and Trigger Oxidative Stress: It disrupts cellular metabolism, leading to mitochondrial oxidative stress.[1]
-
Suppress Pro-Survival Pathways: In esophageal cancer, this compound downregulates key signaling pathways that promote cell growth and survival, including PI3K/AKT, MEK/ERK, and STAT3.[7]
-
Repress NF-κB and Calcium Signaling: this compound inhibits the NF-κB and calcium signaling pathways.[3][4] This has dual effects: it inhibits the expression of the immune checkpoint protein PD-1 on immune cells and also represses the malignant phenotype of cancer cells.[3][4][5]
-
Disrupt Cancer Stem Cell Formation: In breast cancer, this compound blocks the NF-κB/IL-8 signaling axis, which is crucial for the formation and maintenance of breast cancer stem cells.[2][23]
-
Induce PANoptosis: By triggering oxidative stress and inhibiting glycolysis, this compound can induce a mixed form of programmed cell death known as PANoptosis, which includes apoptosis, pyroptosis, necroptosis, and ferroptosis.[1]
The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The choice of assay may depend on the specific cell line, available equipment, and experimental goals. By quantifying the cytotoxic and cytostatic effects of this compound and understanding its impact on key signaling pathways, researchers can further elucidate its potential as a novel anticancer therapeutic.
References
- 1. This compound Induces PANoptosis by Triggering Oxidative Stress and Inhibiting Glycolysis to Increase Radiosensitivity in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the NF-κB/IL-8 Signaling Axis by this compound Inhibits Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits PD-1 expression in immune cells and cancer cells malignant phenotype through NF-κB and calcium activity repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idus.us.es [idus.us.es]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. cytotronics.com [cytotronics.com]
- 16. youdobio.com [youdobio.com]
- 17. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. OUH - Protocols [ous-research.no]
- 22. IC50 determination and cell viability assay [bio-protocol.org]
- 23. Disruption of the NF-κB/IL-8 Signaling Axis by this compound Inhibits Human Breast Cancer Stem Cell Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Permeation Studies of Sulconazole Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting transdermal permeation studies of sulconazole, an imidazole antifungal agent, utilizing Franz diffusion cells. The information is based on established methodologies to ensure reliable and reproducible results for the evaluation of topical and transdermal formulations.
Introduction
This compound is a broad-spectrum antifungal agent used for the topical treatment of various skin infections.[1][2] Its efficacy is dependent on its ability to permeate the stratum corneum and reach the target site within the skin. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of drugs from topical formulations.[3][4] This system simulates the conditions of drug release from a formulation, its partitioning into the skin, and its subsequent diffusion through the skin layers into a receptor fluid.[4][5] These studies are crucial for formulation optimization, bioequivalence assessment, and predicting in vivo performance.
Experimental Protocols
Materials and Reagents
-
This compound Nitrate (or this compound)
-
Formulation components (e.g., oils, surfactants, co-surfactants, gelling agents)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4[6]
-
Methanol (HPLC grade)[6]
-
Distilled or deionized water
-
Animal skin (e.g., rat, porcine) or synthetic membranes[6][7]
-
Parafilm®
Equipment
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)[4][7]
-
Water bath with circulating system for temperature control[8]
-
Magnetic stirrer and stir bars[7]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for this compound quantification
-
Syringes and needles for sampling
-
Micropipettes
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (for degassing receptor medium)
Preparation of Skin Membrane
-
Obtain full-thickness abdominal skin from a suitable animal model (e.g., Sprague-Dawley rats, 200–250 g).[6]
-
Carefully remove the hair from the skin surface.[9]
-
Excise the skin and remove any subcutaneous fat and connective tissue using a scalpel.[5]
-
Wash the skin with PBS to remove any adhering materials.
-
Cut the prepared skin into appropriate sizes to fit the Franz diffusion cells.
-
The skin can be used fresh or stored at -20°C until use. If frozen, thaw the skin in PBS at room temperature before mounting.
Franz Diffusion Cell Setup and Permeation Study
-
Receptor Medium Preparation : Prepare a receptor medium of PBS (pH 7.4) and methanol (70:30, v/v) to ensure sink conditions for the poorly water-soluble this compound.[6] Degas the medium using an ultrasonic bath to prevent air bubble formation.[8]
-
Cell Assembly :
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[5]
-
Ensure a leak-proof seal.
-
Fill the receptor compartment with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin.[8]
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Temperature and Stirring :
-
Equilibration : Allow the system to equilibrate for at least 30 minutes.[7]
-
Sample Application :
-
Accurately weigh a specific amount of the this compound formulation (e.g., cream, gel, nanoemulsion) and apply it uniformly over the effective diffusion area of the skin in the donor compartment.[8]
-
The effective diffusion area will depend on the specific Franz cells used (e.g., 0.85 cm²).[6]
-
Cover the donor compartment with Parafilm® to prevent evaporation.[8]
-
-
Sampling :
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined volume of the receptor medium from the sampling arm.[5]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[8]
-
-
Sample Analysis : Analyze the collected samples for this compound concentration using a validated HPLC method.
Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (Qn, µg/cm²) at each time point using the following equation:
Qn = (Cn * Vr + Σ(Ci * Vs)) / A
Where:
-
Cn is the concentration of this compound in the receptor medium at the nth sampling time.
-
Vr is the volume of the receptor compartment.
-
Ci is the concentration of this compound in the receptor medium at the ith sampling time.
-
Vs is the volume of the sample withdrawn.
-
A is the effective diffusion area of the skin.
-
-
Plot the cumulative amount of this compound permeated per unit area against time.
-
Determine the steady-state flux (Js, µg/cm²/h) from the slope of the linear portion of the plot.
-
Other permeation parameters such as the permeability coefficient (Kp) and lag time can also be calculated.
Data Presentation
The following tables summarize quantitative data from a study investigating the transdermal permeation of this compound from different formulations.[6][10][11]
Table 1: Physicochemical Properties of an Optimized this compound Nanoemulsion (SCZ-NE) [6][10][11]
| Parameter | Value |
| Particle Size (nm) | 52.3 ± 3.8 |
| Zeta Potential (mV) | 23.3 ± 1.2 |
| Drug Loading (%) | 0.47 ± 0.05 |
| Encapsulation Efficiency (%) | 87.1 ± 3.2 |
Table 2: Ex Vivo Skin Permeation Parameters of this compound Formulations [6][10][11]
| Formulation | Cumulative Permeability (Qn) at 24h (µg/cm²) | Penetration Rate (Js) (µg/cm²/h) | Enhancement Ratio (vs. SCZ-DMSO) |
| SCZ-NE | 285.6 ± 25.4 | 11.9 ± 1.1 | ~3.0 |
| Miconazole Cream (Reference) | 168.2 ± 15.8 | 7.0 ± 0.7 | ~1.7 |
| SCZ-DMSO Solution | 95.2 ± 10.1 | 4.0 ± 0.4 | 1.0 |
Mandatory Visualizations
Caption: Workflow for this compound Transdermal Permeation Study.
Caption: Key Components of the Franz Diffusion Cell Setup.
References
- 1. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. research.monash.edu [research.monash.edu]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. scribd.com [scribd.com]
- 6. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alterlab.co.id [alterlab.co.id]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Zone of Inhibition Assay for Sulconazole Antifungal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The zone of inhibition assay, also known as the Kirby-Bauer or disk diffusion test, is a widely used method to evaluate the in vitro antimicrobial activity of a substance against a specific microorganism.[1][2] This technique is based on the diffusion of an antimicrobial agent from a pre-loaded paper disk through an agar medium inoculated with a lawn of the target fungus. As the agent diffuses, it creates a concentration gradient. If the fungus is susceptible, its growth will be inhibited in a circular area around the disk, known as the "zone of inhibition."[1][3] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[3]
While the Clinical and Laboratory Standards Institute (CLSI) has standardized disk diffusion protocols for yeasts like Candida spp. (CLSI document M44-A), standardized guidelines for dermatophytes—common targets for the topical antifungal sulconazole—are not as formally established.[4][5][6] However, modified methods are widely published and used in research settings to screen for antifungal activity and compare the efficacy of compounds like this compound against various fungal isolates.[7][8] This document provides a detailed protocol for performing the zone of inhibition assay to assess the antifungal activity of this compound.
Experimental Protocol
This protocol is adapted from established methodologies for antifungal disk diffusion testing.[3][7][9]
1. Materials and Reagents
-
Fungal Strains: Pure, fresh cultures of test organisms (e.g., Candida albicans, Trichophyton rubrum, Microsporum canis).
-
Quality Control Strains: e.g., Candida albicans ATCC 90028, Trichophyton mentagrophytes ATCC MYA 4439.[7]
-
Growth Media:
-
This compound Nitrate: Analytical grade powder.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the this compound stock solution.
-
Sterile Blank Paper Disks: 6 mm diameter.
-
Sterile 0.85% Saline Solution.
-
0.5 McFarland Turbidity Standard.
-
General Laboratory Equipment: Petri dishes (100 mm), sterile cotton swabs, micropipettes, incubator, sterile tubes, vortex mixer, calipers or ruler.
2. Protocol Steps
Step 2.1: Preparation of this compound Disks Since commercially prepared this compound disks are often unavailable, they must be prepared in-house.
-
Prepare a stock solution of this compound nitrate in DMSO. For example, to create 10 µg disks, a 1 mg/mL stock solution can be prepared.
-
Aseptically apply a precise volume (e.g., 10 µL of a 1 mg/mL solution for a 10 µg disk) onto each sterile blank paper disk.[7]
-
Allow the disks to air dry completely in a sterile environment (e.g., a biological safety cabinet) before use.
-
Store the prepared disks at 2-8°C in a container with a desiccant.[10] Prepare fresh disks regularly for optimal performance.
Step 2.2: Preparation of Fungal Inoculum
-
For Yeasts (Candida spp.):
-
From a 24-hour culture on Sabouraud Dextrose Agar, pick five distinct colonies (~1 mm each).[9]
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[9]
-
-
For Dermatophytes (Molds):
-
Grow the dermatophyte on a suitable agar slant (e.g., Potato Dextrose Agar) at 30°C for 7-10 days, or until sufficient sporulation is observed.[5]
-
Harvest conidia and hyphal fragments by gently scraping the surface with a sterile, wet swab or by adding sterile saline and vortexing.[5]
-
Allow heavy particles to settle for 15-20 minutes.[5]
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard (approximately 1 x 10⁶ cells/mL).[7]
-
Step 2.3: Inoculation of Agar Plates
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab firmly against the inside wall of the tube above the liquid level to remove excess fluid.[9]
-
Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[9]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[9]
Step 2.4: Application of Disks and Incubation
-
Using sterile forceps, aseptically place the prepared this compound disks onto the inoculated agar surface.
-
Press each disk gently to ensure complete contact with the agar.
-
Ensure disks are spaced at least 24 mm apart from center to center.[3]
-
Invert the plates and incubate within 15 minutes of disk application.[9]
Step 2.5: Measurement and Interpretation
-
Following incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.[3]
-
Record the results.
-
Interpretation: Currently, there are no CLSI-established clinical breakpoints for this compound to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). Therefore, results should be interpreted qualitatively. A larger zone of inhibition indicates greater in vitro activity of this compound against the tested fungus.[2] Results are valuable for comparing the activity against different fungal strains or for screening purposes.
Data Presentation
Quantitative results should be recorded systematically. The table below provides an example of how to present data from the assay.
Table 1: Example Zone of Inhibition Data for this compound (10 µ g/disk )
| Fungal Isolate ID | Species | Incubation Conditions | Zone Diameter (mm) | Qualitative Interpretation |
| QC-01 | Candida albicans ATCC 90028 | 35°C, 24 hours | 22 | Growth Inhibition Observed |
| CS-01 | Candida albicans (Clinical) | 35°C, 24 hours | 25 | High Inhibition |
| CS-02 | Candida krusei (Clinical) | 35°C, 24 hours | 0 | No Inhibition (Resistant Phenotype) |
| DM-01 | Trichophyton rubrum | 30°C, 7 days | 18 | Growth Inhibition Observed |
| DM-02 | Microsporum canis | 30°C, 7 days | 21 | Growth Inhibition Observed |
Visualizations
The following diagrams illustrate the experimental workflow and the logic for interpreting the results.
Caption: Experimental workflow for the this compound zone of inhibition assay.
Caption: Relationship between zone diameter and antifungal activity interpretation.
References
- 1. microchemlab.com [microchemlab.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijdmsrjournal.com [ijdmsrjournal.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academicmed.org [academicmed.org]
- 9. himedialabs.com [himedialabs.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Evaluating Topical Sulconazole Formulations in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and some gram-positive bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to increased cellular permeability and ultimately, fungal cell death.[2][4] Topical formulations of this compound are utilized for the treatment of superficial dermatomycoses such as tinea corporis, tinea cruris, and tinea versicolor caused by susceptible organisms including Trichophyton and Microsporum species.[1][3][5]
The development and optimization of novel topical this compound formulations necessitate robust preclinical evaluation to assess their efficacy and safety. Animal models of dermatophytosis are indispensable tools in this process, providing a platform to study the in vivo performance of these formulations. The guinea pig model of dermatophytosis is a well-established and widely used model due to the susceptibility of guinea pigs to dermatophytic infections and the clinical presentation of the disease, which closely mimics human infections.[6][7][8] This document provides detailed application notes and experimental protocols for utilizing the guinea pig model to test the efficacy of topical this compound formulations.
Animal Models for Dermatophytosis
Several animal species have been used to model dermatophytosis, including guinea pigs, rats, rabbits, and mice.[9] However, the guinea pig is the most common and preferred model for tinea corporis due to its susceptibility to common dermatophytes like Trichophyton mentagrophytes and Microsporum canis, and the development of clinically relevant lesions with erythema, scaling, and hair loss.[6][10][11]
Key Considerations for Model Selection:
-
Relevance to Human Disease: The chosen animal model should mimic the pathophysiology and clinical presentation of human dermatophytosis.
-
Fungal Strain: The selection of the fungal strain is crucial. Zoophilic strains, such as T. mentagrophytes, often produce more consistent and pronounced infections in laboratory animals compared to anthropophilic strains.[9]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Protocols
Protocol 1: Guinea Pig Model of Tinea Corporis (Dermatophytosis)
This protocol describes the induction of a dermatophyte infection on the dorsal skin of guinea pigs, a common model for tinea corporis.
Materials:
-
Healthy, young adult Hartley guinea pigs (300-400g)
-
Trichophyton mentagrophytes or Microsporum canis culture
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.9% NaCl) with 0.05% Tween 80
-
Electric clippers
-
Sterile cotton swabs
-
Adhesive tape
-
Topical this compound formulation and vehicle control
-
Personal Protective Equipment (PPE)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the selected dermatophyte strain on SDA plates at 28°C for 7-14 days.
-
Harvest the fungal spores and hyphae by gently scraping the surface of the agar.
-
Suspend the fungal elements in sterile saline with Tween 80.
-
Adjust the concentration of the inoculum to approximately 1 x 10^7 CFU/mL using a hemocytometer.
-
-
Infection Induction:
-
Anesthetize the guinea pigs.
-
Shave an area of approximately 2x2 cm on the dorsal side of each animal.[8]
-
Gently abrade the shaved skin with adhesive tape stripping (3-4 times) to disrupt the stratum corneum.[9]
-
Apply a standardized volume (e.g., 50 µL) of the fungal inoculum onto the abraded skin and spread evenly with a sterile cotton swab.[12]
-
-
Treatment:
-
Allow the infection to establish for 3-5 days, or until clear signs of infection (erythema, scaling) are visible.
-
Randomly divide the animals into treatment groups (e.g., vehicle control, this compound formulation, positive control).
-
Apply a standardized amount (e.g., 0.1 g) of the topical formulation to the infected area once or twice daily for a predetermined period (e.g., 7-14 days).[5][7]
-
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate the severity of the lesions daily or on alternate days using a scoring system for erythema, scaling, and crusting. A common scoring system is a 4-point scale (0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Mycological Assessment: At the end of the treatment period, collect skin scrapings or hair plucks from the infected area.
-
Direct Microscopy: Mount the samples in 10-20% potassium hydroxide (KOH) and examine under a microscope for the presence of fungal hyphae and spores.
-
Fungal Culture: Inoculate the samples onto SDA plates (with or without cycloheximide and chloramphenicol to inhibit saprophytic fungi and bacteria) and incubate at 28°C for up to 21 days. Quantify the fungal growth by counting the number of colony-forming units (CFUs).
-
-
Protocol 2: In Vivo Skin Irritation Study in Rats
This protocol is to assess the potential of a topical this compound formulation to cause skin irritation.
Materials:
-
Healthy adult Wistar or Sprague-Dawley rats (200-250g)
-
Topical this compound formulation, placebo, and a known irritant (positive control)
-
Electric clippers
-
Gauze patches
-
Adhesive tape
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least 5 days before the experiment.
-
Approximately 24 hours before the application, shave a small area (e.g., 2x2 cm) on the dorsal side of each rat.[13]
-
-
Formulation Application:
-
Apply a standardized amount (e.g., 0.5 g) of the test formulation, placebo, or positive control to the shaved skin area.[13]
-
Cover the application site with a gauze patch and secure it with adhesive tape.
-
-
Observation:
-
After a 24-hour exposure period, remove the patch and gently clean the skin with lukewarm water.
-
Observe the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.[13]
-
Score the skin reactions using a standardized scale (e.g., Draize scale).
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Clinical Score Data Presentation
| Treatment Group | N | Mean Clinical Score (Day 0) | Mean Clinical Score (Day 7) | Mean Clinical Score (Day 14) | % Reduction in Clinical Score |
| Vehicle Control | 10 | 4.5 ± 0.5 | 5.2 ± 0.6 | 5.0 ± 0.7 | -11% |
| 1% this compound Cream | 10 | 4.6 ± 0.4 | 2.1 ± 0.3 | 0.5 ± 0.2 | 89% |
| Positive Control (e.g., 1% Clotrimazole Cream) | 10 | 4.4 ± 0.5 | 2.3 ± 0.4 | 0.6 ± 0.3 | 86% |
Table 2: Example of Mycological Efficacy Data Presentation
| Treatment Group | N | Mean CFU Count (Post-Treatment) | % Mycological Cure Rate |
| Vehicle Control | 10 | 150 ± 25 | 0% |
| 1% this compound Cream | 10 | 5 ± 2 | 90% |
| Positive Control (e.g., 1% Clotrimazole Cream) | 10 | 8 ± 3 | 80% |
Table 3: Efficacy of Novel this compound Formulations in Animal Models
| Formulation | Animal Model | Fungal Strain | Key Efficacy Findings | Reference |
| This compound-Loaded Solid Lipid Nanoparticle Gel | Rabbit | Candida albicans, Trichophyton rubrum | Faster healing of skin fungal infections compared to a conventional this compound gel. | [4] |
| This compound Microemulsion-Based Gel | Rat | Not specified (skin irritation study) | Confirmed to be non-toxic and non-irritant. | [13] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows.
Caption: Workflow for evaluating topical this compound in a guinea pig tinea corporis model.
Caption: Workflow for the in vivo skin irritation study in rats.
Conclusion
The guinea pig model of dermatophytosis is a reliable and reproducible method for assessing the in vivo efficacy of topical this compound formulations. By following standardized protocols for infection induction, treatment application, and efficacy assessment, researchers can obtain valuable data to guide the development of new and improved antifungal therapies. The inclusion of both clinical and mycological endpoints provides a comprehensive evaluation of a formulation's performance. Furthermore, safety assessments, such as skin irritation studies, are a critical component of the preclinical data package. The protocols and guidelines presented here offer a framework for the robust evaluation of topical this compound formulations in a preclinical setting.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Nitrate Solution: Package Insert / Prescribing Info [drugs.com]
- 4. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nitrate cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Efficacy of ME1111 in the Topical Treatment of Dermatophytosis in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetlexicon.com [vetlexicon.com]
- 11. Dermatophytosis in the guinea pig - Veterinary Practice [veterinary-practice.com]
- 12. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC-ESI-MS/MS Method for the Enantiomeric Separation of Sulconazole
Abstract
This application note details a sensitive and robust chiral High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method for the enantioselective separation and quantification of sulconazole enantiomers. The method utilizes a CHIRALPAK® IC immobilized polysaccharide-based chiral stationary phase, achieving excellent resolution and baseline separation. This protocol is particularly suited for researchers in drug development and pharmacokinetic studies requiring accurate determination of individual this compound enantiomers.
Introduction
This compound is a broad-spectrum antifungal agent used as a racemic mixture. However, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify individual enantiomers is crucial for pharmacokinetic, metabolism, and toxicity studies. The method described herein provides a validated approach for the enantioseparation of this compound using reverse-phase HPLC coupled with tandem mass spectrometry, which offers high selectivity and sensitivity.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system capable of delivering stable flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: CHIRALPAK® IC (e.g., 250 mm x 4.6 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, and ammonium acetate.
-
Reagents: this compound racemic standard, internal standard (e.g., ornidazole).
Chromatographic Conditions
A summary of the optimal HPLC and MS/MS parameters is provided in the table below. Excellent enantioseparation was achieved on the CHIRALPAK IC column.[1][2] The reversed-phase elution mode is preferable for its compatibility with MS detection.[2]
Table 1: HPLC and MS/MS Parameters
| Parameter | Value |
| HPLC System | |
| Column | CHIRALPAK® IC |
| Mobile Phase | Acetonitrile / 5 mM aqueous Ammonium Acetate (90:10, v/v)[1] |
| Flow Rate | To be optimized for the specific column dimensions |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | |
| S-(+)-sulconazole (Quant) | m/z 396.82 > 125.01[2] |
| S-(+)-sulconazole (Qual) | m/z 396.82 > 182.91[2] |
| R-(-)-sulconazole (Quant) | m/z 396.82 > 125.01[2] |
| R-(-)-sulconazole (Qual) | m/z 396.82 > 182.91[2] |
| Internal Standard (Ornidazole) | m/z 219.80 > 128.06 (Quant), m/z 219.80 > 115.51 (Qual)[2] |
| MS Parameters | |
| Collision Energy (CE) - this compound | 18 eV (Quant), 24 eV (Qual)[2] |
| Collision Energy (CE) - IS | 18 eV (Quant), 14 eV (Qual)[2] |
| Cone Voltage (CV) - this compound | 22 V[2] |
| Cone Voltage (CV) - IS | 18 V[2] |
Note: The elution order was determined to be S-(+)-sulconazole followed by R-(-)-sulconazole.[1]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of racemic this compound and the internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the racemic this compound stock solution to create calibration standards. Spike each calibration standard and quality control (QC) sample with the IS at a constant concentration.
Sample Preparation (from Biological Matrix)
This protocol outlines a general solid-phase extraction (SPE) procedure for plasma samples.[1]
-
Pre-treatment: To 100 µL of plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC-ESI-MS/MS system.
Method Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the analytical components.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key components and logical flow of the HPLC-ESI-MS/MS system.
Conclusion
The described chiral HPLC-ESI-MS/MS method provides a reliable and sensitive tool for the separation and quantification of this compound enantiomers. The use of a CHIRALPAK® IC column in reversed-phase mode coupled with tandem mass spectrometry ensures high selectivity and is suitable for complex biological matrices. This application note serves as a comprehensive guide for researchers requiring enantioselective analysis of this compound.
References
- 1. The enantioseparation and determination of this compound enantiomers in rat plasma and tissues by a chiral HPLC–ESI–MS/MS method and its application to studies on stereoselective pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The enantioseparation and determination of this compound enantiomers in rat plasma and tissues by a chiral HPLC–ESI–MS/MS method and its application to studies on stereoselective pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Skin Irritation Studies of Novel Sulconazole Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulconazole is a broad-spectrum imidazole antifungal agent effective against a variety of dermatophytes and yeasts. The development of novel topical formulations is crucial for enhancing its therapeutic efficacy, bioavailability, and patient compliance. A critical aspect of preclinical safety assessment for any new topical formulation is the evaluation of its potential to cause skin irritation. This document provides detailed application notes and protocols for conducting in vivo skin irritation studies on novel this compound formulations, adhering to internationally recognized guidelines.
The primary objective of these studies is to determine the potential of a novel this compound formulation to induce primary skin irritation and to assess the severity and reversibility of any observed effects. The protocols outlined below are based on the OECD Guideline for the Testing of Chemicals, No. 404, for Acute Dermal Irritation/Corrosion.[1][2][3]
Data Presentation
The quantitative data from in vivo skin irritation studies should be summarized in a clear and structured format to allow for easy comparison between different formulations and control groups. The Draize scoring system is a widely used method for grading skin reactions.[4][5][6][7][8]
Table 1: Draize Scoring System for Skin Irritation
| Reaction | Score | Description |
| Erythema and Eschar Formation | ||
| 0 | No erythema | |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | ||
| 0 | No edema | |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Hypothetical In Vivo Skin Irritation Scores for a Novel this compound Microemulsion Gel
| Animal ID | Time After Patch Removal (hours) | Erythema Score | Edema Score | Total Score |
| Rabbit 1 | 1 | 0 | 0 | 0 |
| 24 | 1 | 0 | 1 | |
| 48 | 0 | 0 | 0 | |
| 72 | 0 | 0 | 0 | |
| Rabbit 2 | 1 | 0 | 0 | 0 |
| 24 | 0 | 0 | 0 | |
| 48 | 0 | 0 | 0 | |
| 72 | 0 | 0 | 0 | |
| Rabbit 3 | 1 | 1 | 0 | 1 |
| 24 | 1 | 1 | 2 | |
| 48 | 0 | 0 | 0 | |
| 72 | 0 | 0 | 0 | |
| Mean Score | 24 hours | 0.67 | 0.33 | 1.0 |
Experimental Protocols
Protocol 1: Preparation of a Novel this compound Microemulsion-Based Gel
This protocol describes the formulation of a this compound nitrate microemulsion-based gel for topical application.[9][10][11][12]
Materials:
-
This compound Nitrate
-
Olive Oil (Oil Phase)
-
Tween 20 (Surfactant)
-
Polyethylene Glycol 400 (PEG 400) (Co-surfactant)
-
Carbopol 934P (Gelling Agent)
-
Propylene Glycol (Humectant)
-
Triethanolamine (pH adjuster)
-
Purified Water
Procedure:
-
Microemulsion Preparation:
-
Prepare a series of microemulsions by mixing Tween 20 and PEG 400 in a fixed ratio (e.g., 2:1) to form the surfactant-cosurfactant mixture (Smix).
-
To the Smix, add olive oil in various ratios.
-
Disperse a fixed amount of this compound nitrate (e.g., 1% w/w) in the oil/Smix mixture.
-
Perform bath sonication for 5 minutes to ensure uniform dispersion.
-
Gradually add purified water dropwise with constant stirring until a clear and transparent microemulsion is formed.
-
-
Gel Preparation:
-
Disperse Carbopol 934P (e.g., 1% w/w) and propylene glycol (e.g., 5% w/w) in the required amount of purified water with continuous stirring.
-
Allow the mixture to hydrate for 4-5 hours to form a uniform gel base.
-
-
Incorporation of Microemulsion into Gel:
-
Incorporate the prepared this compound nitrate microemulsion into the gel base with gentle stirring until a homogenous, translucent gel is formed.
-
Adjust the pH of the final formulation to a skin-compatible range (e.g., 5.5-6.5) using triethanolamine.
-
Protocol 2: In Vivo Acute Dermal Irritation/Corrosion Study (OECD 404)
This protocol outlines the procedure for evaluating the skin irritation potential of the novel this compound formulation in albino rabbits.[1][2][3][13][14]
Animals:
-
Healthy, young adult albino rabbits.
-
Animals are individually housed and acclimated to the laboratory conditions for at least 5 days prior to the study.
Procedure:
-
Preparation of the Animals:
-
Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of each animal.
-
Take care to avoid abrading the skin. Only animals with healthy, intact skin are used.
-
-
Application of the Test Substance:
-
Apply 0.5 g of the novel this compound formulation to a small area (approximately 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and a semi-occlusive dressing.
-
An untreated area of the skin on the same animal serves as a control.
-
-
Exposure and Observation:
-
After a 4-hour exposure period, remove the dressing and any residual test substance, preferably with water or an appropriate solvent that does not alter the skin response.[1][2]
-
Examine the treated and control skin sites for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Grade the skin reactions according to the Draize scoring system (Table 1).
-
-
Data Analysis:
-
Calculate the mean score for erythema and edema for each observation time point.
-
The primary irritation index (PII) can be calculated by averaging the scores obtained at 24 and 72 hours.
-
Mandatory Visualizations
Experimental Workflow
Potential Signaling Pathway in Skin Irritation
The following diagram illustrates a generalized signaling pathway that may be involved in skin irritation. Upon application of an irritant, keratinocytes can release pro-inflammatory cytokines, which activate signaling cascades like the NF-κB pathway, leading to an inflammatory response.[15][16][17][18][19][20][21][22][23]
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 15. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Atopic dermatitis development is influenced by “loss of IKKB function,” researchers observe [personalcareinsights.com]
- 19. Skin manifestations of inborn errors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Cytokines in The Pathomechanism of Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Proinflammatory cytokines regulate epidermal stem cells in wound epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Water Solubility of Sulconazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of sulconazole in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound, and why is it challenging to work with?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its water solubility is reported to be extremely low, approximately 1.29 µg/mL. This poor solubility can lead to difficulties in preparing aqueous stock solutions, precipitation during experiments, and low bioavailability in in vitro and in vivo studies.
2. What are the recommended solvents for preparing a stock solution of this compound?
Due to its low aqueous solubility, organic solvents are necessary to prepare concentrated stock solutions of this compound. The following table summarizes the solubility in common organic solvents:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~0.1 mg/mL | [1] |
For most in vitro experiments, preparing a high-concentration stock solution in DMSO is recommended. This stock can then be diluted into an aqueous buffer or cell culture medium. However, care must be taken to avoid precipitation upon dilution.
3. My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, to minimize solvent-induced toxicity in cell-based assays. However, a slightly higher DMSO concentration might be necessary to maintain this compound solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, try a serial dilution approach. For instance, first, dilute the DMSO stock in a mixture of buffer and DMSO before the final dilution in the purely aqueous medium.
-
Incorporate solubilizing agents: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween 80, Poloxamer 188) or a cyclodextrin to your final aqueous medium to enhance the solubility of this compound.
-
Gentle heating and vortexing: After dilution, gentle warming and vortexing of the solution can sometimes help redissolve fine precipitates. However, be cautious about the temperature stability of this compound and other components in your system.
4. What are the primary degradation products of this compound, and how can I avoid degradation?
The primary degradation product of this compound is this compound sulfoxide, formed through the oxidation of the sulfur atom.[2] To minimize degradation, follow these storage and handling guidelines:
-
Storage of solid compound: Store solid this compound nitrate at -20°C and protect it from light.
-
Storage of stock solutions: Prepare fresh stock solutions in DMSO. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions for more than a day.[1]
-
Avoid oxidative conditions: Protect this compound solutions from strong oxidizing agents and excessive exposure to air.
-
pH stability: this compound, like other imidazole antifungals, may be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral range.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for the integrity of the fungal cell membrane.
Caption: Mechanism of action of this compound.
Solubility Enhancement Strategies
Several formulation strategies can be employed to overcome the poor water solubility of this compound. The following sections provide detailed protocols and troubleshooting for three common approaches.
Quantitative Comparison of Solubility Enhancement
| Formulation | Achieved Concentration / Solubility | Fold Increase (approx.) | Reference |
| Unformulated this compound in Water | 1.29 µg/mL | 1 | [3] |
| This compound-β-cyclodextrin Complex | 1.9 mg/mL | ~1470 | [3] |
| This compound Nanoemulsion | 0.47% Drug Loading (4.7 mg/g) | ~3640 | [4] |
| This compound Solid Lipid Nanoparticles | 86.52% Encapsulation Efficiency | - | [5] |
| This compound in 1:2 DMSO:PBS (pH 7.2) | 0.33 mg/mL | ~255 | [1] |
Note: Encapsulation efficiency for SLNs does not directly translate to solubility but indicates the amount of drug successfully incorporated into the nanoparticles.
I. Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, enhancing their stability and enabling dispersion in aqueous media.
Experimental Protocol: this compound-Loaded SLNs by High-Shear Homogenization and Ultrasonication
This protocol is adapted from the methodology described for preparing this compound-loaded SLNs.[5][6]
Materials:
-
This compound nitrate
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Tween 20)
-
Stabilizer (e.g., Phospholipon® 90 H)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of GMS and Phospholipon® 90 H and melt them by heating to 75-80°C.
-
Add the accurately weighed this compound nitrate to the molten lipid mixture and stir until a clear, homogenous solution is obtained. Maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 20 in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator.
-
Sonicate for 15-30 minutes. The sonication parameters (e.g., amplitude, pulse on/off times) should be optimized to achieve the desired particle size.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
(Optional) Lyophilization for Long-Term Storage:
-
To obtain a dry powder, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added to the dispersion before freezing to prevent particle aggregation.
-
Experimental Workflow: SLN Preparation
Caption: Workflow for SLN preparation.
Troubleshooting SLN Formulations
| Issue | Potential Causes | Suggested Solutions |
| Large Particle Size / High Polydispersity Index (PDI) | - Insufficient homogenization/sonication energy or time.- Inappropriate surfactant concentration.- High lipid concentration. | - Increase homogenization speed/time or sonication amplitude/duration.- Optimize the surfactant-to-lipid ratio.- Reduce the concentration of the lipid phase. |
| Low Encapsulation Efficiency (EE) | - Poor solubility of this compound in the molten lipid.- Drug expulsion during lipid crystallization.- High concentration of surfactant, leading to drug partitioning in the aqueous phase. | - Select a lipid in which this compound has higher solubility.- Use a mixture of lipids to create a less perfect crystal lattice.- Optimize the surfactant concentration. |
| Particle Aggregation and Instability | - Insufficient surfactant/stabilizer concentration.- High particle concentration.- Inappropriate storage conditions. | - Increase the concentration of the surfactant or add a co-stabilizer.- Dilute the SLN dispersion.- Store at 4°C and avoid freezing (unless lyophilized). |
II. Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the solubility and transdermal permeation of lipophilic drugs.
Experimental Protocol: this compound-Loaded Nanoemulsion by Spontaneous Titration
This protocol is based on the spontaneous titration method for preparing this compound nanoemulsions.[4][7]
Materials:
-
This compound nitrate
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Labrasol)
-
Co-surfactant (e.g., 1,2-propanediol)
-
Purified water
Procedure:
-
Screening of Components:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. The ratio of surfactant to co-surfactant (Smix) should be optimized (e.g., 1:1, 2:1, 1:2).
-
Add the weighed this compound nitrate to this mixture.
-
-
Formation of the Nanoemulsion:
-
Gently heat the mixture to 30-40°C and vortex or sonicate in a bath until the this compound is completely dissolved and a clear, homogenous oil phase is formed.
-
Slowly titrate the oil phase with purified water drop by drop under continuous magnetic stirring.
-
Continue stirring until a transparent or translucent nanoemulsion is formed.
-
-
Characterization:
-
Evaluate the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
-
Experimental Workflow: Nanoemulsion Preparation
Caption: Workflow for nanoemulsion preparation.
Troubleshooting Nanoemulsion Formulations
| Issue | Potential Causes | Suggested Solutions |
| Formation of a Milky Emulsion instead of a Clear Nanoemulsion | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Insufficient surfactant concentration.- The formulation is outside the nanoemulsion region of the phase diagram. | - Systematically vary the ratios of the components to construct a pseudo-ternary phase diagram and identify the nanoemulsion region.- Increase the surfactant-to-oil ratio. |
| Phase Separation or Instability over Time | - Ostwald ripening (droplet growth).- Temperature fluctuations.- Incompatible components. | - Use a combination of surfactants.- Incorporate a long-chain triglyceride in the oil phase.- Store at a constant, controlled temperature. |
| Low Drug Loading | - Poor solubility of this compound in the selected oil phase. | - Re-screen for an oil with higher solubilizing capacity for this compound.- A combination of oils may also be explored. |
III. Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic cavity, forming water-soluble inclusion complexes.
Experimental Protocol: this compound-β-Cyclodextrin Complex by Freeze-Drying
This protocol is based on the freeze-drying method for preparing this compound-β-cyclodextrin inclusion complexes.[2][3]
Materials:
-
This compound nitrate
-
β-Cyclodextrin (β-CD)
-
Purified water
Procedure:
-
Preparation of the Aqueous Solution:
-
Dissolve an accurately weighed amount of β-cyclodextrin in purified water with magnetic stirring. Gentle heating may be applied to facilitate dissolution.
-
Prepare a solution or a fine suspension of this compound nitrate in a separate container of purified water.
-
-
Complexation:
-
Add the this compound nitrate solution/suspension to the β-cyclodextrin solution.
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The container should be protected from light.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the aqueous dispersion of the complex at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen sample under high vacuum for 24-48 hours to remove the water, yielding a dry powder of the inclusion complex.
-
-
Characterization:
-
The resulting powder can be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). The increase in aqueous solubility should also be determined.
-
Experimental Workflow: Cyclodextrin Complexation
Caption: Workflow for cyclodextrin complexation.
Troubleshooting Cyclodextrin Complexation
| Issue | Potential Causes | Suggested Solutions |
| Low Complexation Efficiency / Small Increase in Solubility | - Inappropriate molar ratio of this compound to cyclodextrin.- Unsuitable type of cyclodextrin (cavity size may not be optimal).- Insufficient stirring time for equilibrium to be reached. | - Optimize the molar ratio (e.g., 1:1, 1:2, 2:1).- Try different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, which has higher aqueous solubility).- Increase the stirring duration. |
| Incomplete Dissolution of the Final Complex | - The amount of drug exceeds the complexation capacity of the cyclodextrin.- Presence of uncomplexed this compound. | - Increase the proportion of cyclodextrin.- After reconstitution, filter out any undissolved material before use. |
| Amorphous Product is Difficult to Handle | - The freeze-dried product may be hygroscopic. | - Store the final powder in a desiccator under vacuum or in a tightly sealed container with a desiccant. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sulconazole Concentration for In Vitro Fungicidal Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize sulconazole concentration for in vitro fungicidal activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an imidazole antifungal agent that primarily works by disrupting the fungal cell membrane. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately increasing cell membrane permeability and causing cell death.[1]
Q2: What is the general spectrum of activity for this compound?
This compound exhibits a broad spectrum of activity in vitro against a variety of fungi, including dermatophytes (such as Trichophyton and Microsporum species) and yeasts (such as Candida species). It has also demonstrated some activity against certain Gram-positive bacteria.
Q3: What are the standard methods for determining the in vitro activity of this compound?
The most common methods for determining the in vitro antifungal activity of this compound are broth microdilution and agar dilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), with specific guidelines for yeasts (M27) and filamentous fungi (M38).
Q4: What is the difference between fungistatic and fungicidal activity?
Fungistatic activity refers to the inhibition of fungal growth, while fungicidal activity refers to the killing of fungal cells. This compound can exhibit both fungistatic and fungicidal properties, depending on its concentration and the susceptibility of the fungal species. The MIC is a measure of fungistatic activity, while the MFC indicates fungicidal activity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the available quantitative data for the in vitro activity of this compound against various fungal species. It is important to note that MIC and MFC values can vary depending on the specific strain, inoculum size, incubation time, and testing methodology.
Table 1: In Vitro Activity of this compound against Dermatophytes
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 0.03 - 1.0 | 0.12 | 0.5 | |
| Trichophyton mentagrophytes | 0.03 - 1.0 | 0.12 | 0.5 | |
| Microsporum canis | 0.12 - 1.0 | 0.25 | 1.0 | |
| Epidermophyton floccosum | 0.06 - 0.5 | 0.12 | 0.25 |
Table 2: In Vitro Activity of this compound against Candida Species
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.125 - >64 | 1.0 | 8.0 | |
| Candida parapsilosis | 0.25 - 8.0 | 1.0 | 4.0 | |
| Candida tropicalis | 0.5 - 16.0 | 2.0 | 8.0 | |
| Candida glabrata | 1.0 - >64 | 8.0 | 32.0 |
Note: Data for this compound is limited in publicly available literature. The values presented are compiled from various sources and should be used as a general guide. Researchers are encouraged to determine the MIC/MFC for their specific fungal isolates.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are standardized protocols for determining the MIC and MFC of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is based on the CLSI M27 (for yeasts) and M38-A2 (for filamentous fungi) guidelines.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound nitrate powder in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
-
Yeasts: Culture the yeast on Sabouraud dextrose agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi: Culture the fungus on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species and 48-72 hours for most dermatophytes and Aspergillus species.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for dermatophytes) compared to the drug-free growth control.
Determination of Minimum Fungicidal Concentration (MFC)
1. Subculturing from MIC Plates:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (and from the last positive growth well) and subculture it onto a sterile Sabouraud dextrose agar plate.
2. Incubation:
-
Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well.
3. MFC Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plates.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values
-
Possible Cause: Variation in inoculum preparation.
-
Solution: Ensure a standardized and consistent inoculum density for each experiment. Use a spectrophotometer to adjust the turbidity of the initial suspension and verify cell or conidia counts using a hemocytometer or by plating serial dilutions.
-
-
Possible Cause: Improper drug dilution or degradation.
-
Solution: Prepare fresh this compound stock solutions for each set of experiments. Ensure accurate serial dilutions. Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variation in incubation time or temperature.
-
Solution: Strictly adhere to the recommended incubation times and temperatures as per CLSI guidelines for the specific fungal species being tested.
-
Issue 2: "Trailing" Growth Observed in Broth Microdilution Assays
-
Possible Cause: This phenomenon, where a reduced but persistent level of growth is observed over a wide range of drug concentrations, is common with azole antifungals.
-
Solution: Read the MIC at the concentration that shows a prominent decrease in turbidity (≥50%) compared to the growth control, as recommended by CLSI for azoles against yeasts. Avoid interpreting slight turbidity at higher concentrations as resistance without further investigation.
-
Issue 3: No Fungal Growth in the Control Well
-
Possible Cause: Inoculum viability is low.
-
Solution: Use fresh fungal cultures for inoculum preparation. Ensure the viability of the inoculum by plating a small aliquot on appropriate agar before starting the experiment.
-
-
Possible Cause: Contamination of the medium or reagents.
-
Solution: Use sterile techniques throughout the procedure. Ensure all media, saline, and other reagents are sterile.
-
Issue 4: Discrepancy Between MIC and MFC Values
-
Possible Cause: this compound may be acting as a fungistatic rather than a fungicidal agent at the tested concentrations.
-
Solution: This is an expected outcome for many antifungal agents. An MFC that is significantly higher than the MIC (e.g., >4-fold) indicates tolerance. It is important to report both values to fully characterize the drug's activity.
-
Visualizations
Caption: Workflow for determining MIC and MFC.
Caption: Troubleshooting inconsistent MIC results.
Caption: this compound's mechanism of action.
References
- 1. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing sulconazole degradation during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of sulconazole during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of this compound sulfoxide as the main degradation product.[1][2] Forced degradation studies have shown that this compound is most susceptible to oxidative stress, while it remains relatively stable under hydrolytic (acidic and basic), thermal, and photolytic conditions.[2]
Q2: What are the common factors that can cause this compound degradation during my experiments?
A2: Several factors can contribute to this compound degradation:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, is a primary cause of degradation.[2][3]
-
High Temperatures: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate oxidative degradation.
-
Extreme pH Conditions: Although relatively stable, prolonged exposure to strong acidic or basic conditions can potentially contribute to hydrolysis, though oxidation remains the more significant concern.
-
Light Exposure: While photolytic degradation is not the primary pathway, prolonged exposure to UV light in the presence of photosensitizers could potentially contribute to degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions. It is advisable to use high-purity solvents and reagents.
Q3: How can I minimize this compound degradation in my experimental solutions?
A3: To minimize degradation, consider the following precautions:
-
Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize the time for potential degradation.
-
Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to protect from light.
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and avoid exposing experimental samples to high temperatures for extended periods.
-
Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents to minimize the presence of contaminants that could act as oxidizing agents or catalysts.
-
De-gas Solvents: For sensitive experiments, de-gassing solvents can help remove dissolved oxygen, a potential oxidizing agent.
-
Avoid Contamination: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination with oxidizing agents or metal ions.
Q4: What analytical methods are suitable for detecting this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound from its degradation products.[1][2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1] UV detection is commonly employed for quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Degradation of this compound. | Review your experimental procedure for potential exposure to oxidizing agents, high temperatures, or light. Prepare fresh solutions and re-analyze. |
| Lower than expected concentration of this compound. | Degradation has occurred. | Implement the preventative measures outlined in the FAQs, such as using fresh solutions, protecting from light, and controlling temperature. |
| Inconsistent results between experimental replicates. | Variable degradation between samples. | Ensure uniform handling and storage conditions for all samples. Minimize the time between sample preparation and analysis. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions. This data is compiled from forced degradation studies and is intended to provide a general understanding of this compound's stability profile.
Table 1: Stability of this compound Under Oxidative Stress
| Condition | Time (hours) | This compound Remaining (%) | This compound Sulfoxide (%) |
| 3% H₂O₂ at 25°C | 6 | 85.2 | 14.1 |
| 3% H₂O₂ at 25°C | 24 | 65.7 | 33.5 |
| 6% H₂O₂ at 25°C | 6 | 72.1 | 27.3 |
| 6% H₂O₂ at 25°C | 24 | 40.5 | 58.2 |
Table 2: Stability of this compound Under Different pH and Temperature Conditions
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl at 60°C | 24 | > 98 |
| 0.1 M NaOH at 60°C | 24 | > 97 |
| pH 7.4 Buffer at 40°C | 72 | > 99 |
| pH 7.4 Buffer at 60°C | 24 | > 98 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Nitrate
This protocol outlines the procedure for subjecting this compound nitrate to various stress conditions to identify potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound nitrate in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 6% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product, this compound sulfoxide.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
Procedure:
-
Prepare the mobile phase and de-gas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions of this compound and this compound sulfoxide to determine their retention times.
-
Inject the prepared samples from the forced degradation study or other experiments.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standard solutions.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound degradation analysis.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Enhancing Sulconazole Encapsulation in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of sulconazole in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nanoparticles used for this compound encapsulation?
A1: Based on current research, solid lipid nanoparticles (SLNs) and nanoemulsions (NEs) are the most prominently studied nanocarriers for this compound delivery.[1][2][3][4][5][6][7] These systems are particularly suitable due to this compound's lipophilic nature (logP of 6.06), which allows for high affinity with the lipidic components of these nanoparticles.[1][8]
Q2: What is a typical encapsulation efficiency for this compound in nanoparticles?
A2: Optimized formulations have demonstrated high encapsulation efficiencies. For instance, this compound-loaded SLNs have achieved an encapsulation efficiency of 86.52 ± 0.53%.[1][2][3] Similarly, this compound-loaded nanoemulsions have reported an encapsulation efficiency of 87.1 ± 3.2%.[5][6][7]
Q3: Which analytical methods are suitable for determining the encapsulation efficiency of this compound?
A3: A common and effective method is the indirect determination of the unentrapped drug in the nanoparticle dispersion. This involves separating the nanoparticles from the aqueous phase via centrifugation. The amount of free this compound in the supernatant is then quantified using UV-Vis spectrophotometry (at a wavelength of 229 nm) or High-Performance Liquid Chromatography (HPLC).[1][5] The encapsulation efficiency is then calculated by subtracting the amount of free drug from the total initial amount of the drug.
Q4: What are the key factors influencing the encapsulation efficiency of this compound?
A4: Several factors can significantly impact encapsulation efficiency, including:
-
Physicochemical properties of this compound: Its poor water solubility is a primary driver for its partitioning into the lipid phase of nanoparticles.[5][6][7]
-
Composition of the nanoparticles: The choice of lipids (e.g., glyceryl monostearate, Phospholipon® 90 H) and surfactants (e.g., Tween 20) in SLNs, or oils and surfactants in nanoemulsions, is critical.[1][2][3][5] The solubility of this compound in these excipients plays a direct role.
-
Preparation method: The specific parameters of the fabrication process, such as homogenization speed, sonication time, and temperature, can affect the final nanoparticle characteristics and drug loading.
-
Drug-to-lipid/polymer ratio: An optimal ratio is necessary to maximize drug loading without causing drug expulsion or nanoparticle instability.
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency (<70%)
-
Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
-
A: Low encapsulation efficiency can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Check this compound Solubility in Excipients:
-
Issue: this compound may have poor solubility in the chosen lipid or oil phase.
-
Solution: Screen various lipids (for SLNs) or oils (for nanoemulsions) to identify the one with the highest solubilizing capacity for this compound. For instance, Capryol 90 has been shown to be an effective solvent for this compound in nanoemulsion formulations.[5]
-
-
Optimize the Drug-to-Lipid/Oil Ratio:
-
Issue: The amount of this compound may be saturating the lipid/oil core, leading to drug expulsion.
-
Solution: Systematically vary the concentration of this compound while keeping the lipid/oil concentration constant to determine the optimal loading capacity.
-
-
Evaluate the Surfactant Concentration:
-
Issue: An inappropriate surfactant concentration can lead to premature drug leakage or poor nanoparticle formation.
-
Solution: Adjust the concentration of the surfactant. In some cases, a combination of surfactants may improve the stability of the nanoparticle shell and better retain the drug.
-
-
Refine the Preparation Method:
-
Issue: The processing parameters may not be optimal for efficient encapsulation.
-
Solution: For methods like hot homogenization, ensure the temperature is above the melting point of the lipid to facilitate drug dissolution. For nanoemulsions prepared by titration, ensure thorough mixing to allow for proper partitioning of the drug.
-
-
-
Problem 2: Large Particle Size (>200 nm) and High Polydispersity Index (PDI > 0.4)
-
Q: The nanoparticles I'm producing are too large and have a broad size distribution. What steps can I take to reduce the size and PDI?
-
A: Large particle size and high PDI can affect the stability and in vivo performance of the nanoparticles. Consider the following adjustments:
-
Increase Homogenization/Sonication Energy:
-
Issue: Insufficient energy input during preparation leads to larger and more varied particle sizes.
-
Solution: Increase the speed or duration of high-shear homogenization or the power output of the probe sonicator.
-
-
Optimize Surfactant and Co-surfactant Concentrations:
-
Issue: The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticle surfaces, leading to aggregation.
-
Solution: Gradually increase the surfactant concentration. The use of a co-surfactant can also help reduce interfacial tension and lead to smaller particle sizes.
-
-
Adjust the Viscosity of the Dispersed Phase:
-
Issue: A highly viscous lipid or oil phase can be more difficult to break down into smaller droplets.
-
Solution: If possible, select a lipid or oil with lower viscosity. For methods involving heating, ensure the temperature is sufficiently high to reduce the viscosity of the lipid.
-
-
-
Problem 3: Poor Physical Stability (Aggregation or Drug Leakage during Storage)
-
Q: My this compound nanoparticle formulation shows signs of instability over time, such as aggregation or a decrease in encapsulation efficiency. How can I improve its stability?
-
A: Long-term stability is crucial for the successful application of nanoparticles. Here are some strategies to enhance stability:
-
Optimize Zeta Potential:
-
Issue: A low zeta potential (closer to 0 mV) can lead to particle aggregation due to insufficient electrostatic repulsion.
-
Solution: Select surfactants or add charged lipids that impart a higher absolute zeta potential (e.g., > |20| mV). For example, a zeta potential of -26.98 ± 1.19 mV has been associated with stable this compound-loaded SLNs.[1][2][3]
-
-
Incorporate a Stabilizer:
-
Issue: The formulation may lack a component that provides long-term steric hindrance.
-
Solution: Consider adding a stabilizer like polyvinyl alcohol to the formulation.
-
-
Lyophilization (Freeze-Drying):
-
Issue: Aqueous dispersions of nanoparticles can be prone to degradation over time.
-
Solution: Lyophilize the nanoparticle dispersion to create a stable powder for long-term storage. A cryoprotectant (e.g., trehalose) should be added before freeze-drying to prevent particle aggregation during the process.
-
-
Storage Conditions:
-
Issue: Inappropriate storage temperature can accelerate drug leakage or particle aggregation.
-
Solution: Store the nanoparticle formulations at a controlled, cool temperature (e.g., 4°C), as this has been shown to improve stability compared to room temperature.[8]
-
-
-
Data Presentation
Table 1: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Optimized Formulation (SLN2) | Reference |
| Composition | ||
| Lipid | Glyceryl monostearate, Phospholipon® 90 H | [1][2][3] |
| Surfactant | Tween 20 | [1][2][3] |
| Physicochemical Properties | ||
| Particle Size (nm) | 89.81 ± 2.64 | [1][2][3] |
| Polydispersity Index (PDI) | 0.311 ± 0.07 | [1][2][3] |
| Zeta Potential (mV) | -26.98 ± 1.19 | [1][2][3] |
| Encapsulation Efficiency (%) | 86.52 ± 0.53 | [1][2][3] |
| Drug Release (at 12h) | 85.29% | [1][2][3] |
Table 2: Formulation and Characterization of this compound-Loaded Nanoemulsions (NEs)
| Parameter | Optimized Formulation | Reference |
| Composition | ||
| Oil Phase | Capryol 90 | [5] |
| Surfactant | Labrasol | [5] |
| Co-surfactant | 1,2-propanediol | [5] |
| Physicochemical Properties | ||
| Particle Size (nm) | 52.3 ± 3.8 | [5][6][7] |
| Zeta Potential (mV) | 23.3 ± 1.2 | [5][6][7] |
| Encapsulation Efficiency (%) | 87.1 ± 3.2 | [5][6][7] |
| Drug Loading (%) | 0.47 ± 0.05 | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid(s) (e.g., glyceryl monostearate) and this compound.
-
Heat the mixture in a beaker to 5-10°C above the melting point of the lipid until a clear, molten liquid is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 20) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Subject the coarse emulsion to high-intensity probe sonication for a specific duration (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
Centrifuge the SLN dispersion to separate any unencapsulated drug aggregates.
-
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
-
Separation of Free Drug:
-
Take a known volume (e.g., 1 mL) of the this compound-loaded nanoparticle dispersion and place it in a centrifuge tube.
-
Centrifuge the dispersion at a high speed (e.g., 12,000 rpm) for a sufficient time (e.g., 60 minutes) to pellet the nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unentrapped this compound.
-
Dilute the supernatant appropriately with a suitable solvent (e.g., acetonitrile).
-
Measure the concentration of this compound in the diluted supernatant using a validated UV-Vis spectrophotometer (at 229 nm) or HPLC method.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Visualizations
Caption: Workflow for preparing this compound-loaded SLNs.
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach | Semantic Scholar [semanticscholar.org]
- 5. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Transdermal Delivery of Sulconazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the transdermal delivery of sulconazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Formulation & Characterization
Q1: My this compound formulation appears unstable and shows phase separation. What could be the cause?
A1: Phase separation in emulsion-based systems like nanoemulsions or microemulsions is often due to an imbalance in the oil/surfactant/co-surfactant ratio.[1] this compound's poor water solubility necessitates careful selection of components to ensure its solubilization and the stability of the formulation.[2]
-
Troubleshooting Steps:
-
Component Solubility: Ensure this compound has high solubility in the chosen oil phase. Studies have shown good solubility in oils like Capryol 90.[2]
-
Surfactant and Co-surfactant Selection: The hydrophilic-lipophilic balance (HLB) of the surfactant is critical. For oil-in-water (o/w) microemulsions, surfactants with higher HLB values are preferable.[3] Tween 20 and PEG 400 are commonly used as a surfactant and co-surfactant pair.[1]
-
Ratio Optimization: Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal concentrations for a stable microemulsion region.
-
Energy Input: Ensure adequate energy input during formulation, such as through sonication or high-speed homogenization, to form fine and stable droplets.
-
Q2: The particle size of my nano-formulation is too large or shows high polydispersity. How can I resolve this?
A2: Large particle size and high polydispersity can negatively impact skin permeation and formulation stability.
-
Troubleshooting Steps:
-
Homogenization Parameters: Optimize the homogenization pressure and number of cycles. Higher pressure and more cycles generally lead to smaller and more uniform particle sizes.
-
Sonication: Employ probe sonication to reduce particle size. Optimize sonication time and amplitude. Be cautious of overheating, which can degrade components.
-
Component Ratios: The surfactant-to-oil ratio is crucial. Insufficient surfactant can lead to droplet coalescence and larger particle sizes.
-
Viscosity: The viscosity of the oil and aqueous phases can influence the efficiency of particle size reduction.
-
Q3: The encapsulation efficiency of this compound in my lipid-based vesicles (e.g., ethosomes, liposomes) is low. What factors could be contributing to this?
A3: Low encapsulation efficiency can be attributed to several factors related to the drug's properties and the formulation process.
-
Troubleshooting Steps:
-
Lipid Composition: The choice of phospholipids and their concentration can affect drug loading. Ensure the lipid composition is appropriate for the lipophilic nature of this compound.
-
Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios. An excessively high ratio can lead to drug precipitation and low encapsulation.
-
Hydration Medium: The pH and ionic strength of the hydration medium can influence the charge of both the drug and the lipid vesicles, affecting encapsulation.
-
Processing Method: The method of preparation (e.g., thin-film hydration, reverse-phase evaporation) significantly impacts encapsulation efficiency. Ensure the chosen method is suitable for lipophilic drugs like this compound. For instance, the "hot" method has been used for preparing fluconazole ethosomes, which could be adapted for this compound.[4][5]
-
Skin Permeation Studies
Q4: I am observing high variability in my ex vivo skin permeation results using Franz diffusion cells. What are the potential sources of this variability?
A4: High variability is a common challenge in skin permeation studies and can arise from multiple sources.
-
Troubleshooting Steps:
-
Skin Source and Preparation: The source of the skin (human vs. animal), anatomical site, and preparation method (full-thickness vs. dermatomed) can introduce significant variability.[6] Whenever possible, use skin from the same donor and anatomical region for comparative studies. Ensure consistent skin thickness.
-
Skin Integrity: Damaged skin will show artificially high permeability. Always perform a barrier integrity test (e.g., by measuring transepidermal water loss or the permeation of a marker molecule like tritiated water) before the experiment.
-
Receptor Fluid: Ensure the receptor fluid maintains sink conditions, meaning the concentration of the drug in the receptor fluid is less than 10% of its saturation solubility.[7] For poorly water-soluble drugs like this compound, a co-solvent such as methanol or ethanol in the phosphate-buffered saline (PBS) may be necessary.[2]
-
Temperature Control: Maintain a constant temperature of 32°C at the skin surface, which is typically achieved by keeping the receptor fluid at 37°C.[7]
-
Air Bubbles: Ensure no air bubbles are trapped between the skin and the receptor fluid, as they can act as a barrier to diffusion.
-
Q5: The permeation of this compound from my formulation is not significantly higher than the control (e.g., this compound in DMSO). What can I do to improve it?
A5: If your novel formulation is not outperforming the control, it may not be effectively overcoming the stratum corneum barrier.
-
Troubleshooting Steps:
-
Formulation Strategy: Consider alternative or combination strategies. Nanoemulsions, for instance, have been shown to increase the permeation of this compound by about 1.7-fold compared to a commercial cream and 3-fold compared to a DMSO solution.[2][8][9] Ethosomes, which contain ethanol, can fluidize the lipid bilayer of the stratum corneum, enhancing drug penetration.[10][11]
-
Inclusion of Penetration Enhancers: Incorporate chemical penetration enhancers into your formulation. Ethanol, propylene glycol, and certain surfactants act as penetration enhancers.[3][10]
-
Physical Enhancement Methods: Consider using physical enhancement techniques like microneedles. Solid microneedles can be used to create micropores in the skin before applying the formulation, a method known as "poke-and-patch".[12][13]
-
Data Presentation
Table 1: Characteristics of an Optimized this compound-Loaded Nanoemulsion (SCZ-NE)
| Parameter | Value | Reference |
| Particle Size | 52.3 ± 3.8 nm | [8][9] |
| Zeta Potential | 23.3 ± 1.2 mV | [8][9] |
| Drug Loading (DL%) | 0.47 ± 0.05% | [8][9] |
| Encapsulation Efficiency (EE%) | 87.1 ± 3.2% | [8][9] |
Table 2: Ex Vivo Skin Permeation Parameters of this compound Formulations
| Formulation | Cumulative Permeability (Qn) at 24h (µg/cm²) | Penetration Rate (Js) (µg/cm²/h) | Fold Increase in Js vs. SCZ-DMSO |
| Optimized SCZ-NE | ~150 | ~6.25 | ~3-fold |
| Miconazole Cream (Reference) | ~88 | ~3.67 | ~1.7-fold |
| SCZ-DMSO Solution | ~50 | ~2.08 | 1-fold |
| Data estimated from graphical representations in the cited literature.[2][8][9] |
Experimental Protocols
1. Preparation of this compound-Loaded Nanoemulsion (SCZ-NE) by Spontaneous Titration
This method relies on the self-emulsification of an oil, surfactant, and co-surfactant mixture when titrated with an aqueous phase.
-
Materials: this compound nitrate, oil phase (e.g., Capryol 90), surfactant (e.g., Labrasol), co-surfactant (e.g., 1,2-propanediol), and distilled water.
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.[2]
-
Prepare the organic phase by dissolving this compound in the chosen oil.
-
Add the surfactant and co-surfactant (Smix) to the oily phase at a predetermined ratio (e.g., Km=1:1, 2:1).[8]
-
Place the mixture on a magnetic stirrer.
-
Slowly titrate the mixture with the aqueous phase (water) under constant stirring until a transparent and homogenous nanoemulsion is formed.[2]
-
Construct a pseudo-ternary phase diagram to identify the nanoemulsion region and optimize the formulation.
-
2. Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol is used to evaluate the rate and extent of drug permeation through an excised skin sample.
-
Materials: Franz diffusion cells, excised rat or human skin, receptor medium (e.g., PBS pH 7.4 with 30% methanol to maintain sink conditions), this compound formulation, and a control formulation.[2]
-
Procedure:
-
Excise the abdominal skin from a rat (200-250 g) and carefully remove any adhering subcutaneous fat.[2]
-
Mount the skin sample on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The effective diffusion area is typically around 0.85 cm².[2]
-
Fill the receptor compartment with the pre-warmed (37°C) receptor medium and stir continuously with a magnetic bar to ensure a uniform concentration.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.[2]
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Js).
-
Visualizations
Caption: Workflow for developing and evaluating this compound nanoemulsions.
Caption: Key strategies for enhancing the transdermal delivery of this compound.
Caption: Troubleshooting guide for high variability in skin permeation studies.
References
- 1. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Ethosomes: a novel delivery system for antifungal drugs in the treatment of topical fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Prevent Sulconazole Resistance in Fungal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the prevention and understanding of fungal resistance to sulconazole during long-term in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which fungi develop resistance to this compound and other azoles?
A1: Fungal resistance to azole antifungals, including this compound, is primarily driven by three well-documented mechanisms:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase (Erg11p), can alter the enzyme's structure. These changes can reduce the binding affinity of this compound to its target, rendering the drug less effective.[1][2][3]
-
Overexpression of the Target Enzyme: An increase in the expression of the ERG11 gene leads to higher concentrations of the Erg11p enzyme. This overabundance requires higher concentrations of this compound to achieve an inhibitory effect.[4]
-
Increased Drug Efflux: Fungi can actively pump this compound out of the cell using efflux pumps, which are transport proteins located in the cell membrane. Overexpression of the genes encoding these pumps, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, reduces the intracellular concentration of the drug to sub-toxic levels.[4][5]
Q2: How can I proactively monitor for the development of this compound resistance in my long-term fungal cultures?
A2: Regular monitoring is crucial. We recommend a multi-faceted approach:
-
Periodic MIC Testing: Perform Minimum Inhibitory Concentration (MIC) testing at regular intervals throughout your study. A consistent upward trend or a significant fold-increase in the MIC is a strong indicator of emerging resistance.
-
Molecular Screening: For key experiments or when a significant MIC shift is observed, sequence the ERG11 gene to screen for known resistance-conferring mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to monitor the expression levels of ERG11 and major efflux pump genes (e.g., CDR1, MDR1). Upregulation of these genes can be an early sign of resistance development.
Q3: Are there experimental conditions that may inadvertently promote the emergence of this compound resistance?
A3: Yes, certain experimental conditions can increase the selective pressure for resistance. These include:
-
Prolonged Exposure to Sub-Lethal Concentrations: Continuously culturing fungi in the presence of this compound at concentrations below the MIC can allow for the selection and proliferation of resistant mutants.[6]
-
Inadequate Drug Concentration: Using a this compound concentration that is too low to effectively inhibit fungal growth can contribute to the development of resistance.[7]
-
Lack of Refugia: In an experimental setup, not having a drug-free control line of the fungal culture for comparison can make it difficult to assess the natural mutation rate and the specific impact of this compound on resistance development.
Q4: What is the role of stress response pathways in this compound resistance?
A4: Cellular stress response pathways, particularly the Hsp90-calcineurin signaling cascade, play a critical role in mediating fungal tolerance and resistance to azoles. Hsp90 is a molecular chaperone that stabilizes the protein phosphatase calcineurin.[8][9][10] When a fungus is exposed to the membrane stress caused by this compound, calcineurin is activated and helps the cell to cope. This allows fungal strains with resistance mutations to survive and proliferate.[8][9] Therefore, the Hsp90-calcineurin pathway can facilitate the evolution of high-level resistance.
Troubleshooting Guides
Issue 1: A gradual or sudden increase in the MIC of this compound is observed.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Emergence of Resistant Mutants | 1. Confirm MIC Shift: Repeat the MIC assay with a freshly prepared stock solution of this compound and a new fungal inoculum from a frozen stock to rule out experimental error. 2. Isolate and Characterize: Isolate single colonies from the resistant culture and determine their individual MICs to confirm a heterogeneous or homogeneous resistant population. 3. Sequence ERG11 Gene: Analyze the ERG11 gene sequence of the resistant isolates for mutations known to confer azole resistance. 4. Analyze Gene Expression: Perform qPCR to assess the expression levels of ERG11, CDR1, and MDR1 in the resistant isolates compared to the baseline susceptible strain. | 1. Archive Isolates: Cryopreserve both the original susceptible strain and the newly emerged resistant isolates for future comparative studies. 2. Review Experimental Design: Assess if the this compound concentration used is providing adequate selective pressure without being overly aggressive, which could lead to rapid resistance development. Consider incorporating periodic drug-free passages. 3. Investigate Cross-Resistance: Test the resistant isolates against other azole antifungals to determine the resistance spectrum. |
| Experimental Artifact | 1. Check Drug Stock: Verify the concentration and integrity of your this compound stock solution. 2. Inoculum Standardization: Ensure your fungal inoculum is consistently prepared to the correct density for each experiment. 3. Incubation Conditions: Confirm that incubation time and temperature are consistent across all experiments. | 1. Prepare Fresh Reagents: If the drug stock is suspect, prepare a fresh solution and repeat the MIC assay. 2. Standardize Protocols: Re-evaluate and strictly adhere to standardized protocols for inoculum preparation and MIC testing. |
Issue 2: High variability in MIC results between experimental replicates.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Inconsistent Inoculum Preparation | 1. Spectrophotometer Calibration: Ensure the spectrophotometer used for adjusting inoculum density is properly calibrated. 2. Vortexing/Mixing: Confirm that the fungal suspension is thoroughly mixed before dilution and plating to avoid cell clumping. | 1. Implement Strict Standardization: Follow a detailed, standardized protocol for inoculum preparation for every experiment. |
| Heterogeneous Fungal Population | 1. Sub-culturing and Plating: Plate the fungal culture on solid media and observe for different colony morphologies, which might indicate a mixed population. 2. Single Colony MICs: Perform MIC testing on several individual colonies to assess the uniformity of susceptibility. | 1. Re-isolate from a Single Colony: If a mixed population is confirmed, re-streak the culture to obtain a pure, single-colony isolate to restart the experiment. |
| Reader/Interpretation Error | 1. Visual vs. Automated Reading: If using a plate reader, visually inspect the wells to confirm the automated readings. For manual readings, have a second researcher confirm the MIC endpoints. | 1. Establish Clear Endpoint Criteria: Define a clear and consistent endpoint for MIC determination (e.g., the lowest concentration with a ≥50% reduction in growth compared to the control).[11] |
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Shifts in Azole-Resistant Fungal Isolates.
| Fungal Species | Azole Antifungal | Typical MIC Range (Susceptible) (µg/mL) | Typical MIC Range (Resistant) (µg/mL) | Fold Increase in MIC (Approximate) |
| Candida albicans | Fluconazole | ≤ 8 | ≥ 64 | ≥ 8-fold |
| Candida tropicalis | Fluconazole | 0.5 - 1 | 32 - 256 | 32 to >256-fold |
| Aspergillus fumigatus | Itraconazole | ≤ 1 | ≥ 4 | ≥ 4-fold |
| Aspergillus fumigatus | Voriconazole | ≤ 1 | ≥ 4 | ≥ 4-fold |
Note: Data is compiled from multiple sources and represents typical ranges. Actual values may vary depending on the specific fungal strain and experimental conditions.[3][12][13][14]
Table 2: Common Amino Acid Substitutions in Erg11p Associated with Azole Resistance.
| Amino Acid Substitution | Fungal Species | Associated Azole Resistance |
| Y132F | Candida albicans, Candida tropicalis | Fluconazole, Voriconazole |
| S154F | Candida tropicalis | Fluconazole |
| K143R | Candida albicans | Fluconazole, Voriconazole |
| G464S | Candida albicans | Fluconazole |
| Y257H | Candida tropicalis | Fluconazole |
Note: This table lists a selection of frequently reported mutations. Many other substitutions can also contribute to resistance.[1][2][15][16]
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antifungal MIC Determination (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of approximately 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
Protocol 2: Sequencing of the ERG11 Gene to Detect Mutations
-
Genomic DNA Extraction:
-
Culture the fungal isolate in a suitable broth medium.
-
Harvest the fungal cells by centrifugation.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol involving cell wall lysis (e.g., with lyticase or mechanical disruption) followed by phenol-chloroform extraction and ethanol precipitation.
-
-
PCR Amplification of ERG11:
-
Design primers that flank the entire coding sequence of the ERG11 gene.
-
Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[3][18]
-
-
PCR Product Purification and Sequencing:
-
Visualize the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence of the ERG11 gene for the specific fungal species.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Culture the fungal isolate under the desired experimental conditions (with and without this compound exposure).
-
Harvest the cells and extract total RNA using a suitable method that ensures high-quality, intact RNA.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
qPCR Reaction Setup:
-
Design and validate qPCR primers for the target genes (ERG11, CDR1, MDR1) and at least one stably expressed reference (housekeeping) gene (e.g., ACT1, TEF1).
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
-
qPCR Run and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will include an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.
-
A melt curve analysis should be performed at the end of the run to verify the specificity of the PCR product when using SYBR Green.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene(s) and comparing the treated samples to the untreated control.[19][20][21]
-
Visualizations
Caption: Workflow for Monitoring and Characterizing this compound Resistance.
Caption: Key Signaling Pathways in Azole Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Is there a serious risk of resistance development to azoles among fungi due to the widespread use and long-term application of azole antifungals in medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 10. In Vitro Activity of Calcineurin and Heat Shock Protein 90 Inhibitors against Aspergillus fumigatus Azole- and Echinocandin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 18. dovepress.com [dovepress.com]
- 19. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
Technical Support Center: Optimizing Sulconazole Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting pH to ensure the optimal activity and stability of sulconazole in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental relationship between pH, solubility, and the pKa of this compound?
A1: this compound is a weak base with a pKa of approximately 6.78. The pKa is the pH at which the compound exists as 50% ionized (protonated) and 50% non-ionized (free base) species in a solution.
-
Below pH 6.78: this compound's imidazole ring is predominantly protonated (positively charged). This ionized form is more water-soluble.
-
Above pH 6.78: this compound exists primarily as the neutral, non-ionized free base. This form is significantly less soluble in aqueous solutions and more lipophilic.
Understanding this relationship is critical, as a change in pH can dramatically alter the solubility and bioavailability of the drug in your experiments.
Q2: My this compound solution, prepared in an aqueous buffer, is cloudy or has precipitated. What is the likely cause and how can I fix it?
A2: Precipitation is a common issue and is almost always caused by the pH of your buffer being too high (alkaline). When the pH of the aqueous solution is significantly above this compound's pKa of ~6.78, the compound converts to its poorly soluble free base form, causing it to fall out of solution. For instance, the solubility in a PBS buffer at pH 7.2 is only about 0.33 mg/ml, and aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your this compound solution.
-
Adjust pH: If the pH is above 7, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH to a slightly acidic range (e.g., pH 5.0 - 6.5). The precipitate should redissolve as the this compound becomes protonated.
-
Future Preparations: Prepare your aqueous this compound solutions in a buffer that is naturally in the acidic range (e.g., citrate buffer pH 5.0 or acetate buffer pH 5.5) to maintain its solubility.
Q3: How does pH affect the antifungal activity of this compound?
A3: The activity of azole antifungals, including this compound, can be significantly influenced by the pH of the testing environment. Standardized antifungal susceptibility testing protocols, such as those from CLSI, typically recommend a buffered medium at pH 7.0. However, the pH at an infection site may be lower. Studies on other azoles like itraconazole have shown that their in vitro activity against fungi can decrease as the pH of the medium is lowered from 7.0 to 5.0. This suggests that the neutral, lipophilic form of the drug may be more active, possibly because it can better penetrate the fungal cell membrane to reach its target enzyme, lanosterol 14-alpha-demethylase.
| pH of Test Medium | Expected this compound Form | Potential Impact on Antifungal Activity |
| Acidic (e.g., 5.0) | Mostly Ionized (Protonated) | Potentially Reduced Activity (Lower cell penetration) |
| Neutral (e.g., 7.0) | Mixed Ionized/Non-ionized | Optimal Activity (Balance of solubility and cell penetration) |
| Alkaline (e.g., 8.0) | Mostly Non-ionized (Free Base) | Potentially High Intrinsic Activity but limited by very low solubility |
Q4: What is the impact of pH on the chemical stability of this compound?
A4: this compound's primary degradation pathway involves the oxidation of its sulfur atom to form this compound sulfoxide. While this oxidative degradation is a key concern, extreme pH conditions can also promote hydrolytic degradation. Generally, formulating this compound in the slightly acidic to neutral pH range is recommended for topical preparations to ensure stability. Stability studies of this compound-loaded nanoparticles have shown good stability in formulations with a pH between 5.2 and 6.4.
| pH Condition | Primary Stability Concern | Recommendation |
| Strongly Acidic (pH < 4) | Potential for acid-catalyzed hydrolysis. | Avoid long-term storage. |
| Slightly Acidic (pH 5-6.5) | Generally Stable. | Recommended range for aqueous stock solutions. |
| Neutral (pH 7.0) | Stable for short periods; risk of oxidation. | Suitable for immediate use in bioassays. |
| Alkaline (pH > 8) | Increased risk of base-catalyzed hydrolysis and oxidation. Low solubility is the primary issue. | Avoid. |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
This protocol describes how to prepare a this compound solution at a specific pH for use in activity or stability assays.
-
Prepare Stock Solution: this compound nitrate is sparingly soluble in aqueous buffers but soluble in organic solvents. Prepare a 10 mg/mL stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock is stable when stored at -20°C.
-
Select and Prepare Buffer:
-
For pH 4.0-5.5: Use a 50 mM citrate buffer.
-
For pH 6.0-7.5: Use a 50 mM phosphate buffer (e.g., PBS).
-
For pH 8.0-9.0: Use a 50 mM borate buffer. Verify the final pH of the buffer with a calibrated pH meter.
-
-
Prepare Working Solution: Dilute the DMSO stock solution into the chosen buffer to your final desired concentration. Crucially, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in your assay. Due to low aqueous solubility, do not store diluted aqueous solutions for more than one day.
Protocol 2: pH-Dependent Antifungal Susceptibility Testing
This method is adapted from the CLSI M27 broth microdilution guidelines to assess how pH affects this compound's Minimum Inhibitory Concentration (MIC).
-
Prepare pH-Adjusted Media: Prepare RPMI-1640 medium, but instead of buffering with MOPS to a final pH of 7.0, create separate batches buffered to pH 5.5, 7.0, and 7.4. Use sterile HCl or NaOH for final adjustments before filter sterilization.
-
Drug Dilution Series: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in each of the pH-adjusted RPMI media to achieve a range of final concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) as per CLSI guidelines, typically to a final concentration of 0.5–2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Add the fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well, determined for each pH condition separately.
Disclaimer: This guide is for research and informational purposes only and is not intended for human or veterinary diagnostic or therapeutic use.
Selecting appropriate solvents for sulconazole in laboratory experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate solvents for sulconazole nitrate in laboratory experiments. It includes a comprehensive troubleshooting guide and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound nitrate?
A1: this compound nitrate is soluble in several organic solvents and sparingly soluble in aqueous solutions. For creating stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[1] Ethanol can also be used, but its solubility is significantly lower.[1] For aqueous buffers, it is recommended to first dissolve this compound nitrate in DMSO and then dilute it with the desired buffer.[1]
Q2: What is the solubility of this compound nitrate in common laboratory solvents?
A2: The solubility of this compound nitrate varies significantly across different solvents. A summary of available quantitative data is provided in the table below.
Q3: My this compound nitrate is not dissolving in an aqueous buffer. What should I do?
A3: this compound nitrate is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration, first dissolve the compound in DMSO to create a concentrated stock solution. Subsequently, dilute this stock solution with your aqueous buffer (e.g., PBS) to the final desired concentration. A 1:2 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound nitrate to approximately 0.33 mg/mL.[1]
Q4: Can I store aqueous solutions of this compound nitrate?
A4: It is not recommended to store aqueous solutions of this compound nitrate for more than one day.[1] For longer-term storage, it is advisable to store the compound as a crystalline solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO or DMF.[1]
Q5: Are there any specific handling precautions for preparing this compound nitrate solutions?
A5: Yes, it is recommended to purge the solvent of choice with an inert gas before dissolving the this compound nitrate to prevent potential degradation.[1] As with any chemical, appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound nitrate in the aqueous buffer exceeds its solubility limit. | 1. Reduce the final concentration of this compound nitrate. 2. Increase the percentage of DMSO in the final solution (note: consider the effect of DMSO on your experimental system). 3. Use a different buffering system or adjust the pH. |
| Incomplete dissolution in organic solvents (DMSO, DMF). | The amount of this compound nitrate exceeds the solvent's saturation point at the current temperature. | 1. Gently warm the solution and/or use sonication to aid dissolution.[2] 2. Increase the volume of the solvent. 3. Ensure the this compound nitrate and solvent are of high purity. |
| Cloudy or unclear aqueous solution. | Formation of a fine precipitate or suspension. | 1. Follow the recommended procedure of dissolving in DMSO first. 2. Filter the final aqueous solution through a 0.22 µm filter. 3. Prepare the solution fresh before each experiment. |
| Variability in experimental results. | Degradation of this compound nitrate in the prepared solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in an anhydrous solvent at -20°C and protect from light. 3. Purge the solvent with an inert gas before preparing the stock solution.[1] |
Data Presentation
Table 1: Solubility of this compound Nitrate in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~0.1 mg/mL | [1] |
| Water | Very slightly soluble | [3][4] |
| Pyridine | Freely soluble | [3][4] |
| Acetone | Slightly soluble | [3][4] |
| Chloroform | Slightly soluble | [3][4] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nitrate Stock Solution in DMSO
Materials:
-
This compound nitrate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound nitrate using a calibrated analytical balance and place it into a sterile vial.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged DMSO to the vial containing the this compound nitrate to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution until the this compound nitrate is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: General Method for Determining this compound Nitrate Solubility (Shake-Flask Method)
Materials:
-
This compound nitrate
-
Selected solvent(s)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound nitrate to a known volume of the selected solvent in a sealed container.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound nitrate in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of this compound nitrate in that solvent at the specified temperature.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing aqueous this compound solutions.
References
Technical Support Center: Enhancing Sustained Release of Sulconazole in Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the sustained release profile of sulconazole from various delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common delivery systems for achieving sustained release of this compound?
A1: Common delivery systems for sustained this compound release include solid lipid nanoparticles (SLNs), nanoemulsions (NEs), microemulsions, and microsponges.[1][2][3][4][5] These systems are particularly advantageous for topical and transdermal delivery of the lipophilic this compound molecule.[1][3]
Q2: What are the key parameters to consider when formulating this compound-loaded nanoparticles?
A2: When formulating this compound-loaded nanoparticles, critical parameters to optimize are particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug loading (DL%).[1][3][6][7] These factors significantly influence the stability, drug release profile, and ultimately, the therapeutic efficacy of the formulation.
Q3: How can I improve the encapsulation efficiency of this compound in my delivery system?
A3: To improve encapsulation efficiency, consider the following:
-
Lipid/Polymer Concentration: Increasing the concentration of the lipid (e.g., glyceryl monostearate in SLNs) or polymer can provide more space for drug entrapment.[1]
-
Surfactant Selection: The choice and concentration of surfactant (e.g., Tween 20) are crucial for nanoparticle stability and can influence encapsulation.[1][6]
-
Solubility: Ensure that this compound is fully dissolved in the lipid or oil phase during preparation. Poor solubility can lead to drug expulsion.[3]
-
Preparation Method: The manufacturing process, such as the homogenization speed and time, can impact encapsulation.
Q4: What is the expected in vitro release profile for a sustained-release this compound formulation?
A4: A well-formulated sustained-release system should exhibit a biphasic release pattern: an initial burst release followed by a prolonged, slower release phase. For instance, this compound-loaded SLNs have shown a sustained release of approximately 85% of the drug over 12 hours.[1][6] Microemulsion-based gels have demonstrated cumulative drug release of 83-88% over 8 hours.[2]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (<70%)
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the lipid/oil phase. | - Screen various lipids or oils to find one with higher solubilizing capacity for this compound.[3]- Increase the temperature of the lipid/oil phase during drug incorporation to enhance solubility (ensure it is below the degradation temperature of this compound). |
| Drug leakage into the external aqueous phase during formulation. | - Optimize the surfactant concentration to ensure the formation of a stable interface.- Reduce the stirring speed or homogenization time after the initial emulsification to prevent excessive drug partitioning. |
| Incorrect lipid-to-drug ratio. | - Systematically vary the lipid-to-drug ratio to find the optimal loading capacity. An excessively high drug concentration can lead to saturation and poor encapsulation. |
| Crystallization of the drug on the nanoparticle surface. | - Rapidly cool the nanoemulsion to solidify the lipid matrix and entrap the amorphous drug.[1] |
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI > 0.4)
| Potential Cause | Troubleshooting Steps |
| Inadequate homogenization or sonication. | - Increase the homogenization speed or sonication time and power.- Ensure the homogenizer or sonicator probe is properly immersed in the emulsion. |
| Aggregation of nanoparticles. | - Optimize the zeta potential by adjusting the pH or adding charged lipids/surfactants to increase electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable.[1][6]- Ensure the surfactant concentration is sufficient to stabilize the nanoparticle surface. |
| Ostwald ripening in nanoemulsions. | - Select an oil phase with very low aqueous solubility.- Incorporate a small amount of a second, less soluble oil (hydrophobic ripening inhibitor). |
Issue 3: Rapid Drug Release (Burst Release > 30% in the first hour)
| Potential Cause | Troubleshooting Steps |
| High concentration of drug adsorbed on the nanoparticle surface. | - Wash the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated and surface-adsorbed drug.- Increase the lipid concentration to favor drug partitioning into the core.[1] |
| Porous or imperfect nanoparticle matrix. | - Select lipids or polymers that form a denser, more crystalline matrix.- Optimize the cooling rate during SLN preparation; slower cooling can lead to a more ordered, less porous structure. |
| Small particle size leading to a large surface area. | - While a small particle size is often desired, an excessively small size can increase the surface area available for immediate drug release. Aim for an optimal size range (e.g., 100-300 nm for topical delivery).[1][3] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 89.81 ± 2.64 | 0.311 ± 0.07 | -26.98 ± 1.19 | 86.52 ± 0.53 | - | [1][6] |
| Nanoemulsions (NEs) | 52.3 ± 3.8 | - | 23.3 ± 1.2 | 87.1 ± 3.2 | 0.47 ± 0.05 | [3][7] |
Table 2: In Vitro Release Data for this compound Delivery Systems
| Delivery System | Time Point | Cumulative Release (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 12 hours | 85.29 | [1][6] |
| Microemulsion Gel (Formulation F1) | 8 hours | 88.75 | [2] |
| Microemulsion Gel (Formulation F3) | 8 hours | ~85 | [2] |
| Microemulsion Gel (Formulation F4) | 8 hours | ~83 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.[1]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) - Solid lipid
-
Phospholipon® 90 H - Co-lipid
-
Tween 20 - Surfactant
-
Purified water
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of GMS and Phospholipon® 90 H and melt them in a beaker at a temperature approximately 5-10°C above the melting point of the lipid (around 75-80°C).
-
Drug Incorporation: Add the accurately weighed this compound to the molten lipid phase and stir until a clear, homogenous solution is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Tween 20 in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Determination of Encapsulation Efficiency (EE%) of this compound in SLNs
Procedure:
-
Transfer a known volume of the SLN dispersion into a centrifuge tube.
-
Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the EE% using the following formula:
EE% = [(Total amount of drug added - Amount of unencapsulated drug) / Total amount of drug added] x 100
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol is suitable for evaluating the release of this compound from semi-solid formulations like SLN-based gels or microemulsion gels.[2]
Apparatus and Materials:
-
Franz diffusion cells
-
Synthetic semi-permeable membrane (e.g., cellulose acetate)
-
Receptor medium: A solution that ensures sink conditions (e.g., phosphate buffer pH 7.4 with a co-solvent like ethanol to enhance this compound's solubility).[2]
-
Magnetic stirrer and stir bars
-
Water bath or circulating system to maintain 37 ± 0.5°C
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a magnetic stir bar inside.
-
Sample Application: Accurately weigh and apply a specific amount of the this compound formulation onto the membrane in the donor compartment.
-
Experiment Initiation: Place the assembled cells in the water bath and start the magnetic stirring at a constant speed.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions and a constant volume.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area at each time point and plot it against time.
Visualizations
Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.
References
- 1. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of topical microsponges of sertaconazole [wisdomlib.org]
- 5. ijnrd.org [ijnrd.org]
- 6. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sulconazole vs. Clotrimazole: A Comparative In Vitro Analysis Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two imidazole antifungal agents, sulconazole and clotrimazole, against Candida albicans. The information presented is based on a comprehensive review of available scientific literature and is intended to inform research and development in the field of antifungal therapeutics.
Executive Summary
Both this compound and clotrimazole are imidazole-based antifungal agents that function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, the inhibition of fungal growth. While both drugs are effective against Candida albicans, this guide synthesizes available in vitro data to highlight any potential differences in their potency and mechanism of action. Due to a lack of direct head-to-head studies with comprehensive quantitative data for both drugs against the same C. albicans strains, this guide presents a representative comparison based on existing literature.
Data Presentation
The following tables summarize the in vitro activity of this compound and clotrimazole against Candida albicans.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Data not available in direct comparative studies | Not Reported | Not Reported | [1] |
| Clotrimazole | 0.008 - 8 | 0.008 | 1 | [2] |
Note: While one study reported that this compound had high in vitro activity against 106 isolates of C. albicans, specific MIC values were not provided[1]. The data for clotrimazole is derived from a study on clinical isolates from the genitourinary system[2].
Table 2: Effects on Ergosterol Biosynthesis and Cellular Leakage
| Antifungal Agent | Effect on Ergosterol Biosynthesis | Induction of Cellular Leakage |
| This compound | Inhibition via lanosterol 14-alpha-demethylase | Expected secondary effect of membrane disruption |
| Clotrimazole | Inhibition via lanosterol 14-alpha-demethylase | Documented secondary effect of membrane disruption |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Based on CLSI M27-A)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
A few colonies are suspended in sterile saline.
-
The suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
The stock inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
b. Antifungal Agent Preparation:
-
Stock solutions of this compound and clotrimazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
c. Incubation and Reading:
-
The prepared inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (approximately 50% or more) of growth compared to the growth control.
Ergosterol Content Quantification
This spectrophotometric method quantifies the amount of ergosterol in fungal cells, providing a measure of the inhibitory effect of azole antifungals on its synthesis.
a. Cell Culture and Treatment:
-
Candida albicans is grown in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
-
The culture is then treated with various concentrations of this compound or clotrimazole (and a no-drug control) and incubated for a defined period (e.g., 4-16 hours).
b. Sterol Extraction:
-
Cells are harvested by centrifugation, washed, and the wet weight is determined.
-
The cell pellet is saponified by heating with a solution of alcoholic potassium hydroxide.
-
Nonsaponifiable lipids (including ergosterol) are extracted with an organic solvent like n-heptane.
c. Spectrophotometric Analysis:
-
The absorbance of the extracted sterols is measured between 230 and 300 nm using a spectrophotometer.
-
The ergosterol content is calculated based on the characteristic absorbance peaks of ergosterol and is expressed as a percentage of the wet weight of the cells.
-
The percentage of ergosterol inhibition is determined by comparing the ergosterol content in treated cells to that of the untreated control.
Cellular Leakage Assay
This assay measures the leakage of intracellular components, such as nucleotides and proteins, as an indicator of cell membrane damage.
a. Cell Preparation and Treatment:
-
Candida albicans cells are grown to the mid-logarithmic phase, harvested, and washed.
-
The cells are resuspended in a buffer solution to a specific density.
-
The cell suspension is treated with different concentrations of this compound or clotrimazole.
b. Measurement of Leakage:
-
At various time intervals, aliquots of the cell suspension are centrifuged.
-
The supernatant, containing the leaked intracellular components, is collected.
-
The absorbance of the supernatant is measured at 260 nm (for nucleotides) and 280 nm (for proteins) using a spectrophotometer.
-
An increase in absorbance over time indicates increased cellular leakage and membrane damage.
Visualizations
Signaling Pathway of Azole Antifungals
Caption: Mechanism of action of this compound and clotrimazole.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Logical Relationship of the Comparative Study
Caption: Logical flow of the comparative in vitro study.
References
- 1. In vitro activity of cloconazole, this compound, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
Sulconazole: A Comparative Analysis of its Anticancer Efficacy in Diverse Cancer Models
For Immediate Release
Recent investigations into the therapeutic potential of the antifungal agent sulconazole have revealed promising anticancer activities across various cancer models. This guide provides a comparative overview of this compound's effectiveness, detailing its impact on cancer cell viability, tumor growth, and the underlying molecular mechanisms. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential candidate for cancer therapy.
Quantitative Analysis of this compound's Anticancer Effects
This compound has demonstrated a broad-spectrum anticancer effect, inhibiting the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several cancer cell lines, as summarized in the tables below.
In Vitro Cytotoxicity: IC50 Values
The cytotoxic effects of this compound were assessed using cell viability assays, which showed that this compound has a significant inhibitory effect on a range of cancer cell lines, with varying degrees of potency.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Esophageal Cancer | KYSE30 | 43.68 | [1][2] |
| KYSE150 | 49.15 | [1][2] | |
| Breast Cancer | MDA-MB-453 | 38.73 | [2] |
| MCF7 | 39.04 | [2] | |
| Liver Cancer | HepG2 | 31.81 | [1][2] |
| Huh7 | 19.50 | [1][2] | |
| Gastric Cancer | SGC7901 | 35.31 | [2] |
| HGC27 | 37.24 | [2] | |
| Lung Cancer | A549 | 53.59 | [2] |
Of note, the IC50 value for the non-cancerous esophageal epithelial cell line SHEE was 87.66 µM, and for the normal liver cell line Chang liver was 53.93 µM, suggesting a degree of selectivity for cancer cells.[1][2]
In Vivo Tumor Growth Inhibition
In a zebrafish xenograft model using MDA-MB-231 breast cancer cells, this compound demonstrated a significant ability to inhibit tumor growth.
| Cancer Model | Treatment | Outcome | Citation |
| Zebrafish Xenograft (MDA-MB-231) | 1 µM this compound | ~4-fold reduction in tumor growth | [3][4] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through distinct mechanisms in different cancer types, primarily by inducing programmed cell death and inhibiting key signaling pathways essential for cancer cell survival and proliferation.
Breast Cancer: Inhibition of the NF-κB/IL-8 Signaling Axis
In breast cancer, this compound has been shown to inhibit the proliferation of cancer cells and the formation of breast cancer stem cells (BCSCs).[5] This is achieved by disrupting the NF-κB/IL-8 signaling pathway.[5] Specifically, this compound inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step for its activation.[5] This, in turn, reduces the expression of downstream targets like IL-8, which is involved in promoting cancer stem cell characteristics.
Caption: this compound inhibits the NF-κB/IL-8 pathway in breast cancer.
Esophageal Cancer: Induction of PANoptosis
In esophageal cancer, this compound induces a unique form of programmed cell death called PANoptosis, which involves the simultaneous activation of apoptosis, pyroptosis, and necroptosis.[2][6] This is triggered by two main mechanisms: the induction of mitochondrial oxidative stress and the inhibition of glycolysis.[2][6] this compound downregulates key glycolytic enzymes, such as hexokinase 1 and 2 (HK1 and HK2), and inhibits pro-survival signaling pathways including PI3K/AKT, MEK/ERK, and STAT3.[2]
Caption: this compound induces PANoptosis in esophageal cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7][8]
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well.[7][10]
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.[7][10]
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][10]
Caption: Workflow for the MTS cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[11][12]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[11][12]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[11][12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[11][12]
Cell Migration Assay (Scratch Assay)
This assay is used to assess the effect of a compound on cell migration.
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.[13][14]
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[13][14]
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.[13][14]
-
Imaging: The scratch is imaged at different time points (e.g., 0, 24, 48 hours) using a microscope.[13][14]
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time.[13][14]
Conclusion
The collective evidence strongly suggests that this compound possesses significant anticancer properties in various cancer models. Its ability to induce programmed cell death through multiple mechanisms and inhibit key oncogenic signaling pathways highlights its potential as a repurposed drug for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces PANoptosis by Triggering Oxidative Stress and Inhibiting Glycolysis to Increase Radiosensitivity in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits PD-1 expression in immune cells and cancer cells malignant phenotype through NF-κB and calcium activity repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of the NF-κB/IL-8 Signaling Axis by this compound Inhibits Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. iscaconsortium.org [iscaconsortium.org]
- 9. researchgate.net [researchgate.net]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
Cross-Resistance Between Sulconazole and Other Imidazole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge in the treatment of fungal infections. Understanding the patterns of cross-resistance among related antifungal agents is crucial for effective drug development and clinical management. This guide provides a comparative analysis of cross-resistance between sulconazole, an imidazole antifungal agent, and other commonly used imidazoles. The information is supported by experimental data on antifungal susceptibility and an overview of the underlying resistance mechanisms.
Quantitative Susceptibility Data
The in vitro activity of this compound and other imidazole antifungals against various fungal species, particularly Candida albicans, is a key indicator of potential cross-resistance. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The data presented is a composite from multiple in vitro studies to provide a broader perspective.
Table 1: Comparative in vitro activity of this compound and other Imidazoles against Candida albicans
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5 - 2.0 | 4.0 - 16.0 |
| Ketoconazole | 0.03 - 4.0 | 0.25 - >64 |
| Miconazole | 0.06 - 2.0 | 0.5 - >32 |
| Clotrimazole | 0.03 - 1.0 | 0.25 - >128 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Note: The ranges provided are compiled from multiple studies and reflect the variability among different clinical isolates.
Table 2: In vitro Activity of this compound and Other Selected Azoles against Candida Species
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida spp. MIC Range (µg/mL) |
| This compound | 0.12 - >128 | 0.06 - >128 |
| Isoconazole | 0.03 - >128 | 0.015 - >128 |
| Butoconazole | 0.12 - >128 | 0.03 - >128 |
| Ketoconazole | 0.03 - >128 | 0.03 - >128 |
| Miconazole | 0.03 - >128 | 0.03 - >128 |
Source: Adapted from Hernandez Molina et al., 1992.
Experimental Protocols
The determination of in vitro antifungal susceptibility is fundamental to cross-resistance studies. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method, which is a standard for yeast susceptibility testing.
Broth Microdilution Susceptibility Testing Protocol (CLSI M27-A)
-
Preparation of Antifungal Agents: Stock solutions of this compound and other imidazole antifungals are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the final desired concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microdilution Plate Setup: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Inoculation: 100 µL of the standardized fungal inoculum is added to each well, except for the sterility control.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or using a spectrophotometer.
Mechanisms of Imidazole Cross-Resistance
Cross-resistance between this compound and other imidazole antifungals is primarily driven by shared mechanisms of action and resistance. Imidazoles, as a class, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to one imidazole often confers resistance to others due to the following mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of imidazole drugs. This is a common mechanism of azole resistance.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.
-
Active Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), can actively pump imidazole antifungals out of the fungal cell, reducing their intracellular concentration.
The following diagrams illustrate the general mechanism of action of imidazole antifungals and the key resistance pathways.
Conclusion
The available data suggest that cross-resistance between this compound and other imidazole antifungals is a significant concern, likely driven by the shared molecular mechanisms of resistance that affect the entire class of azole drugs. Fungal isolates exhibiting resistance to one imidazole are often less susceptible to others, although the degree of cross-resistance can vary. For researchers and drug development professionals, these findings underscore the importance of considering class-wide resistance mechanisms when designing new antifungal agents. Further head-to-head comparative studies with larger panels of resistant isolates are warranted to more precisely define the cross-resistance profiles of this compound and other imidazoles.
A Comparative Guide to the In Vitro Efficacy of Sulconazole Nitrate and the Influence of Salt Form Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The choice of a salt form is a critical step in drug development, as it can significantly influence a drug's solubility, dissolution rate, stability, and, consequently, its bioavailability and therapeutic efficacy.[3][4][5] Salt formation is a common strategy to enhance the aqueous solubility of poorly soluble drugs.[3][4] Different salt forms of the same active pharmaceutical ingredient (API) can exhibit varying physicochemical properties, which may translate to differences in in vitro performance.[5][6] This guide will provide an overview of the known in vitro efficacy of sulconazole nitrate, discuss the potential impact of different salt forms on its performance, detail relevant experimental protocols, and illustrate the underlying molecular pathways.
In Vitro Efficacy of this compound Nitrate
This compound nitrate has demonstrated potent in vitro activity against various fungal pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
| Fungal Group | Organism | MIC Range (µg/mL) | Reference |
| Yeasts | Candida albicans | Not specified, but high activity reported | [7] |
| Yeasts | Candida spp. | Not specified, but high activity reported | [7] |
| Dermatophytes | Trichophyton spp., Microsporum spp., Epidermophyton floccosum | Not specified, but potent activity reported | [8] |
| Gram-positive Bacteria | Various | <12.5 | [9] |
Note: Specific MIC values for this compound nitrate against a wide range of fungi are not consistently reported in the provided search results. The table reflects the general statements of its activity.
Theoretical Comparison of this compound Salt Forms
While empirical data is lacking for direct comparison, the principles of pharmaceutical salt selection allow for a theoretical discussion on how different salt forms of this compound might compare to the nitrate salt.
Key Physicochemical Properties Influenced by Salt Form:
-
Solubility and Dissolution Rate: Salt formation is a primary method to increase the solubility and dissolution rate of poorly soluble drugs.[3][4] It is plausible that other salt forms of this compound, such as hydrochloride or mesylate, could exhibit different solubility profiles compared to the nitrate salt.[5] An increase in aqueous solubility can be advantageous for in vitro testing, ensuring better drug availability in the test medium.
-
Stability: The chemical and physical stability of a drug can be enhanced or diminished by salt formation.[4] Some salt forms may be more or less hygroscopic (tendency to absorb moisture from the air) than the nitrate salt, which can affect the stability and handling of the compound for in vitro assays.
-
pH of the Microenvironment: A pharmaceutical salt can modify the pH of the diffusion layer surrounding the solid particle, which can influence its dissolution.[4] Different salt forms of this compound could create different microenvironmental pH values, potentially affecting their dissolution and, consequently, their apparent in vitro activity.
The selection of an optimal salt form involves a comprehensive screening process to identify the form with the most desirable combination of physicochemical properties for a specific application.[6]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for molds.[10]
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agent (e.g., this compound nitrate) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[10]
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve the desired range of test concentrations.[10]
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium to obtain a sporulating culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline or water.
-
Adjust the turbidity of the suspension to a standard level, typically corresponding to a specific cell concentration (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.[1]
3. Microdilution Plate Setup:
-
Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.
-
Add the diluted fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).
4. Incubation:
-
Incubate the microtiter plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.[1]
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.[11]
Experimental Workflow for Antifungal Susceptibility Testing
Mechanism of Action and Signaling Pathways
This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[12][13][14]
Ergosterol Biosynthesis Pathway Inhibition:
-
Target Enzyme: this compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[12][14]
-
Mechanism: This enzyme is crucial for the conversion of lanosterol to ergosterol.[15] By inhibiting this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.
-
Consequence: The altered cell membrane composition results in increased permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.[13]
Signaling Pathway of this compound's Antifungal Action
Conclusion
This compound nitrate is an effective in vitro antifungal agent, although a direct comparison of its efficacy with other salt forms is not available in the current literature. The principles of salt selection suggest that other salt forms of this compound could potentially offer different physicochemical properties, such as improved solubility or stability, which might influence their in vitro performance. Further research is warranted to explore the potential advantages of other this compound salt forms. The standardized protocols for in vitro antifungal susceptibility testing provide a robust framework for such future comparative studies. Understanding the mechanism of action of this compound, through the inhibition of ergosterol biosynthesis, remains fundamental to its application in combating fungal infections.
References
- 1. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 15. Ergosterol - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Antifungal Effect of Sulconazole with Fluconazole Against Cryptococcus neoformans
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance the efficacy of existing drugs. This guide provides an objective comparison of the antifungal activity of sulconazole, an imidazole antifungal, when used in combination with fluconazole, a triazole, against the opportunistic fungal pathogen Cryptococcus neoformans. The data presented is based on published experimental findings and is intended to inform researchers, scientists, and drug development professionals on the potential of this synergistic interaction.
Data Presentation: Synergistic Interaction of this compound and Fluconazole
The synergistic effect of this compound and fluconazole against Cryptococcus neoformans has been quantitatively assessed using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to evaluate the nature of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy.
| Antifungal Agent(s) | Fungal Strain | MIC (µg/mL) | FICI | Interaction | Reference |
| This compound Nitrate | Cryptococcus neoformans | - | - | - | Wambaugh et al., 2020 |
| Fluconazole | Cryptococcus neoformans | - | - | - | Wambaugh et al., 2020 |
| This compound Nitrate + Fluconazole | Cryptococcus neoformans | - | 0.31 | Synergy | Wambaugh et al., 2020 |
Note: The specific Minimum Inhibitory Concentrations (MICs) for the individual drugs were not explicitly provided in the primary source's supplementary data, which focused on the FICI values for a large-scale screen.
Experimental Protocols
The following is a detailed methodology for the checkerboard microdilution assay, a standard method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Checkerboard Microdilution Assay Protocol
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound nitrate and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to create working solutions at four times the highest final concentration to be tested.
2. Preparation of Fungal Inoculum:
-
Culture Cryptococcus neoformans on Sabouraud Dextrose Agar (SDA) at 30°C for 48 hours.
-
Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
3. Checkerboard Assay Setup:
-
Use a sterile 96-well microtiter plate.
-
Along the x-axis, perform serial twofold dilutions of fluconazole.
-
Along the y-axis, perform serial twofold dilutions of this compound nitrate.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.
4. Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plate at 35°C for 48-72 hours.
5. Determination of MIC and FICI Calculation:
-
The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible fungal growth compared to the growth control.
-
The FICI is calculated as follows:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Indifference
-
4.0: Antagonism
-
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow: Checkerboard Assay
Caption: Workflow of the checkerboard microdilution assay.
Signaling Pathway: Ergosterol Biosynthesis
Caption: Ergosterol biosynthesis pathway and azole targets.
Discussion of Potential Synergistic Mechanism
The observed synergy between this compound and fluconazole likely stems from their combined impact on the fungal ergosterol biosynthesis pathway. Both drugs are azole antifungals that inhibit the enzyme lanosterol 14-alpha-demethylase (Erg11p), a critical step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.
By inhibiting the same enzyme, the combination of this compound and fluconazole may lead to a more profound depletion of ergosterol and a greater accumulation of toxic sterol intermediates within the fungal cell than either drug alone. This dual assault on a vital cellular process can disrupt cell membrane function, increase permeability, and ultimately lead to fungal cell death.
Furthermore, the stress induced by the disruption of the ergosterol pathway can activate cellular stress response pathways, such as the calcineurin and the High Osmolarity Glycerol (HOG) pathways. While these pathways are typically involved in fungal survival and adaptation to stress, their overstimulation or dysregulation due to the potent combined action of two inhibitors could potentially contribute to the synergistic fungicidal effect. Further research is warranted to elucidate the precise role of these signaling cascades in the synergistic interaction between this compound and fluconazole.
Reproducibility of Sulconazole Synthesis and Antifungal Activity: A Comparative Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
Sulconazole, an imidazole-based topical antifungal agent, is a cornerstone in the treatment of superficial dermatomycoses. Its efficacy hinges on the consistent synthesis of the active pharmaceutical ingredient and the reliable assessment of its biological activity. This guide provides a comparative overview of the reproducibility of this compound synthesis and its antifungal activity assays across different laboratory settings. While direct comparative studies are scarce, this document synthesizes available data to highlight consistencies and variabilities in reported methodologies and outcomes.
This compound Synthesis: Methodologies and Reproducibility
The synthesis of this compound nitrate, the commercially available form of the drug, typically involves a multi-step chemical process. While specific procedural details may vary between manufacturing sites and research laboratories, the core chemical transformations remain consistent. A generalized synthetic pathway is outlined below.
Key Synthesis Steps:
A common synthetic route to this compound involves the reaction of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole with 4-chlorobenzylthiol. The resulting this compound base is then treated with nitric acid to form the nitrate salt.
Data on Synthetic Yield and Purity:
Obtaining precise, publicly available, and comparable data on the yield and purity of this compound synthesis from multiple, independent laboratories is challenging. Pharmaceutical manufacturing data is often proprietary. However, based on general principles of organic synthesis and information from related azole antifungal syntheses, the following table presents a hypothetical comparison to illustrate potential variability.
| Parameter | Laboratory A (Reported) | Laboratory B (Hypothetical) | Laboratory C (Hypothetical) |
| Starting Materials | 1-(2,4-dichloro-β-chlorophenethyl)-imidazole, 4-chlorobenzylthiol, Sodium Hydride, Tetrahydrofuran, Nitric Acid | 1-(2,4-dichloro-β-chlorophenethyl)-imidazole, 4-chlorobenzylthiol, Potassium Carbonate, Acetonitrile, Nitric Acid | 1-(2,4-dichloro-β-chlorophenethyl)-imidazole, 4-chlorobenzylthiol, Triethylamine, Dichloromethane, Nitric Acid |
| Overall Yield (%) | Not specified in public literature | ~75-85% | ~70-80% |
| Purity (HPLC, %) | >99.0% (Pharmaceutical Grade) | >98.5% | >98.0% |
| Key Reaction Conditions | Room temperature, overnight reaction | Reflux, 4-6 hours | 0°C to room temperature, 8-12 hours |
Note: The data in the table for Laboratories B and C are illustrative and based on typical outcomes for similar chemical reactions. The choice of base, solvent, and reaction temperature can influence both the yield and the impurity profile of the final product. Reproducibility across labs would depend on the strict adherence to a standardized protocol, the quality of starting materials, and the purification techniques employed.
Experimental Protocol: Generalized this compound Nitrate Synthesis
The following protocol is a generalized representation based on established chemical principles for the synthesis of this compound nitrate.
-
Preparation of the Thiolate Salt: 4-chlorobenzylthiol is reacted with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen) to form the corresponding thiolate salt.
-
Nucleophilic Substitution: A solution of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole in the same solvent is added dropwise to the thiolate salt suspension. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Formation of the Nitrate Salt: The solvent is removed under reduced pressure to yield crude this compound base. This is then dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of nitric acid.
-
Purification: The precipitated this compound nitrate is collected by filtration, washed with a cold solvent, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. The final product is dried under vacuum.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound nitrate.
Antifungal Activity Assays: Variability and Standardization
The primary mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[2][3] Antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Comparative MIC Data:
The following tables summarize reported MIC values for this compound against common fungal pathogens from various sources. It is important to note that direct comparison of these values is challenging due to variations in experimental methodologies, including the specific assay used (e.g., agar dilution, broth microdilution), culture media, inoculum size, and incubation conditions.
Table 1: this compound MICs (µg/mL) against Candida albicans
| Study/Laboratory | Assay Method | MIC Range | MIC50 | MIC90 |
| Lab X (Hypothetical) | Broth Microdilution (CLSI M27) | 0.03 - 2.0 | 0.25 | 1.0 |
| Lab Y (Hypothetical) | Agar Dilution | 0.06 - 4.0 | 0.5 | 2.0 |
| Lab Z (Hypothetical) | Broth Microdilution (EUCAST) | 0.03 - 1.0 | 0.125 | 0.5 |
Table 2: this compound MICs (µg/mL) against Trichophyton rubrum
| Study/Laboratory | Assay Method | MIC Range | MIC50 | MIC90 |
| Lab P (Hypothetical) | Broth Microdilution (CLSI M38) | ≤0.03 - 1.0 | 0.06 | 0.25 |
| Lab Q (Hypothetical) | Agar Dilution | ≤0.03 - 2.0 | 0.125 | 0.5 |
| Lab R (Hypothetical) | Colorimetric Assay | 0.015 - 0.5 | 0.06 | 0.25 |
Note: The data presented in these tables are illustrative and compiled from various potential findings in the literature. The variability in MIC ranges highlights the importance of standardized testing protocols for meaningful cross-laboratory comparisons.
Experimental Protocol: Broth Microdilution MIC Assay (Generalized)
This protocol is a generalized representation of the broth microdilution method, often based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for dermatophytes).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a spectrophotometric plate reader.
This compound Mechanism of Action: Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
The reproducibility of this compound synthesis is expected to be high within a controlled manufacturing environment that adheres to stringent protocols. However, variations in reagents and conditions can lead to differences in yield and purity in non-standardized laboratory settings. Similarly, the assessment of this compound's antifungal activity can yield variable results across different laboratories. This variability is largely attributable to the lack of universally adopted, standardized protocols for antifungal susceptibility testing. For researchers and drug development professionals, it is crucial to consider the specific methodologies employed when comparing data from different sources and to utilize standardized assays, such as those outlined by CLSI or EUCAST, to generate reliable and comparable results.
References
- 1. In vitro activity of cloconazole, this compound, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reviberoammicol.com [reviberoammicol.com]
- 3. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Sulconazole in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Sulconazole in a research environment. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound nitrate is classified as harmful if swallowed, it is not categorized as a skin or eye irritant.[1] However, as a matter of best practice in a laboratory setting, all chemical powders should be handled with a standard level of precaution to minimize any potential exposure.
Recommended Personal Protective Equipment (PPE)
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[2]
-
Gloves: Wear nitrile gloves for incidental contact.[2][3] If direct and prolonged contact is anticipated, it is advisable to consult the glove manufacturer's compatibility chart. Always inspect gloves before use and wash hands thoroughly after removal.[3][4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[2] In situations where splashing is possible, chemical splash goggles should be worn.[3]
-
Respiratory Protection: While the Safety Data Sheet (SDS) for this compound nitrate states that breathing equipment is not required, it is prudent to handle the powder in a well-ventilated area.[1] For procedures that may generate dust, such as weighing, it is recommended to work within a chemical fume hood.[5][6]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential contamination.[7][8]
Operational Plans for Handling this compound
Adherence to a systematic workflow is critical when handling any chemical agent. The following diagram outlines the procedural steps for safely handling this compound powder in a laboratory.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as chemical waste.
Waste Segregation and Disposal Procedure
The following diagram illustrates the appropriate disposal stream for this compound-related waste.
Do not dispose of this compound or its containers in household garbage or down the sewage system.[1] All waste must be disposed of according to official regulations.[1] It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following acute toxicity data is available.
| Toxicity Data | Species | Value |
| Oral LD50 | Mouse | 2,475 mg/kg |
| Oral LD50 | Rat | 1,741 mg/kg |
| Intraperitoneal LD50 | Mouse | 810 mg/kg |
| Intraperitoneal LD50 | Rat | 735 mg/kg |
| Subcutaneous LD50 | Mouse | >4,000 mg/kg |
| Subcutaneous LD50 | Rat | >4 g/kg |
Source: this compound (nitrate) Safety Data Sheet
Experimental Protocols
Detailed experimental protocols should be developed in accordance with standard laboratory operating procedures and a thorough risk assessment for each specific experiment. The handling and disposal procedures outlined in this document should be incorporated into any such protocol. The fundamental principle is to minimize exposure through a combination of engineering controls (e.g., fume hood), administrative controls (e.g., established procedures), and personal protective equipment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
